molecular formula C7H11N3O3S B2529983 N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide CAS No. 1858607-94-9

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Cat. No.: B2529983
CAS No.: 1858607-94-9
M. Wt: 217.24
InChI Key: XLBYEVQLVHRYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C7H11N3O3S and its molecular weight is 217.24. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-3-14(11,12)10-6-4-8-7(13-2)9-5-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYEVQLVHRYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, outlining the theoretical foundations of solubility, established experimental protocols, and data analysis techniques. By following the methodologies described herein, researchers can generate the crucial solubility data required for process development, formulation design, and regulatory submissions.

Introduction: The Critical Role of Solvent Solubility in Pharmaceutical Development

The characterization of a drug candidate's solubility is a cornerstone of pharmaceutical development. For N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a sulfonamide derivative, understanding its behavior in various organic solvents is paramount for several key reasons:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) of the API with high purity. Poor solubility can lead to low yields and difficulties in removing impurities.

  • Formulation Design: Solubility data is essential for developing diverse dosage forms, from oral solids to parenteral solutions. It informs the choice of excipients and manufacturing processes.

  • Process Chemistry: In the synthesis and scale-up of the API, solvent selection impacts reaction kinetics, product isolation, and overall process efficiency.

  • Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which in turn affects its bioavailability and pharmacokinetic profile.[1]

This guide will provide the necessary framework for elucidating the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, enabling informed decision-making throughout the drug development pipeline.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps, as illustrated by the thermodynamic cycle below:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules (exothermic).

The interplay of these energy contributions determines the overall solubility. Key factors influencing the solubility of sulfonamides like N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide include:

  • Solvent Polarity: The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, with its sulfonamide and pyrimidine moieties, suggests a degree of polarity.

  • Hydrogen Bonding: The ability of the sulfonamide group (-SO₂NH-) to act as a hydrogen bond donor and the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., DMSO, DMF).

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic (ΔH > 0).[2]

Experimental Determination of Equilibrium Solubility: A Practical Approach

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[3][4] This method ensures that the solution has reached a true equilibrium with the solid phase, providing reliable and reproducible data.

Experimental Workflow

The logical flow of the isothermal shake-flask method is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72h) prep_vial->equilibration centrifugation Centrifuge to separate solid equilibration->centrifugation filtration Filter supernatant (0.22 µm PTFE filter) centrifugation->filtration dilution Dilute sample with mobile phase filtration->dilution analysis Quantify concentration (e.g., HPLC-UV) dilution->analysis caption Figure 1. Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide (ensure purity and solid-state form are characterized)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation:

    • Add an excess amount of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sampling:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the experimental temperature to allow the solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Determine the concentration of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Self-Validation and Trustworthiness:

  • Mass Balance: After sampling, the remaining solid and solvent in the vial can be separated and weighed to perform a mass balance, ensuring no significant loss of material occurred.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[5]

Data Presentation and Interpretation

The experimentally determined solubility data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.6[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]
Ethyl Acetate6.0[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
n-Heptane1.9[Experimental Data][Calculated Data]

Note: The values in this table are illustrative and must be replaced with experimentally determined data.

Interpretation:

The solubility data should be analyzed in the context of the solvent's physicochemical properties. For instance, a higher solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol would suggest that hydrogen bonding and polar interactions are key drivers of the dissolution process for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. Conversely, low solubility in nonpolar solvents like toluene and n-heptane would be expected.

Advanced Considerations and Predictive Models

While experimental determination is the most accurate approach, computational models can provide initial estimates of solubility and guide solvent selection.[6][7][8]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict solubility.

  • Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on first principles.[6]

It is important to note that these predictive models are most effective when used in conjunction with experimental data for validation.

Conclusion

Determining the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in a range of organic solvents is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework, from the underlying theoretical principles to a detailed, self-validating experimental protocol. By systematically applying these methods, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs.

References

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Compound solubility measurements for early drug discovery.
  • A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. Benchchem.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.
  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh

Sources

Technical Monograph: N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth literature review and medicinal chemistry analysis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide , a privileged scaffold and key intermediate in the development of Endothelin Receptor Antagonists (ERAs), kinase inhibitors, and antiviral agents.

Part 1: Executive Summary & Chemical Identity

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide represents a high-value pharmacophore in modern drug discovery. Unlike simple benzenesulfonamides, this heterocyclic sulfonamide integrates a 2-methoxypyrimidine core, which significantly alters the physicochemical and pharmacokinetic profile of the parent molecule. It is widely utilized as a bioisostere for carboxylic acids and as a transition-state mimic in protease inhibitors, but its most prominent role is as a "Lego block" in the synthesis of complex antagonists for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors.

Chemical Structure & Properties
PropertyData
IUPAC Name N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide
Molecular Formula

Molecular Weight 217.24 g/mol
Core Moiety 5-amino-2-methoxypyrimidine
Sulfonyl Group Ethanesulfonyl (

)
Predicted pKa ~6.5 - 7.5 (Sulfonamide NH)
LogP (Predicted) ~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N, O)
The "Privileged" Nature of the Scaffold

The 2-methoxypyrimidin-5-yl moiety is not merely a structural spacer; it is a functional unit designed to optimize Ligand Efficiency (LE) .

  • Acidity Modulation: The electron-deficient pyrimidine ring increases the acidity of the sulfonamide NH compared to a phenyl ring, often improving potency through stronger hydrogen bonding with receptor residues (e.g., Arg or Lys side chains).

  • Metabolic Stability: The methoxy group at the 2-position blocks a potential site of oxidative metabolism (cytochrome P450 attack), a common liability in unsubstituted pyrimidines.

  • Solubility: The nitrogen atoms in the pyrimidine ring decrease the overall lipophilicity (LogP) compared to a benzene analog, enhancing aqueous solubility.

Part 2: Synthesis & Experimental Methodologies[7]

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a classic nucleophilic substitution reaction, yet it requires precise control of pH and temperature to prevent bis-sulfonylation.

Retrosynthetic Analysis

The disconnection approach reveals two primary precursors:

  • 5-Amino-2-methoxypyrimidine (Nucleophile)[1]

  • Ethanesulfonyl chloride (Electrophile)

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide via sulfonyl chloride coupling.

Reagents:

  • 5-Amino-2-methoxypyrimidine (1.0 eq)

  • Ethanesulfonyl chloride (1.2 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic, 0.1 eq)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve 5-amino-2-methoxypyrimidine (10 mmol) in anhydrous Pyridine (20 mL) or DCM (30 mL) with Triethylamine (15 mmol).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath to minimize exotherms and side reactions.

  • Addition: Dropwise add Ethanesulfonyl chloride (12 mmol) over 15 minutes. Critical Step: Maintain temperature < 5°C to avoid bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Quenching: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure sulfonamide as a white/off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Amino-2-methoxypyrimidine Reaction Reaction: Pyridine, 0°C -> RT, 12h Start->Reaction Reagent Reagent: Ethanesulfonyl Chloride Reagent->Reaction Dropwise Workup Workup: Quench (H2O), Extract (EtOAc) Wash (1N HCl) Reaction->Workup Product Product: N-(2-methoxypyrimidin-5-yl) ethane-1-sulfonamide Workup->Product Recrystallization

Caption: Synthetic pathway for the sulfonylation of 5-amino-2-methoxypyrimidine.

Part 3: Medicinal Chemistry Applications & SAR

This scaffold is rarely a drug in isolation but serves as a critical pharmacophore in several therapeutic classes.

Endothelin Receptor Antagonists (ERAs)

The structure mimics the core sulfonamide motif found in ERAs such as Zibotentan (ZD4054) and Bosentan analogs.

  • Mechanism: The sulfonamide NH acts as a hydrogen bond donor to the receptor (e.g.,

    
     receptor), while the pyrimidine ring engages in 
    
    
    
    -stacking interactions.
  • SAR Insight: Replacing the phenyl ring of older sulfonamides with 2-methoxypyrimidine improves selectivity for the

    
     subtype over 
    
    
    
    , reducing side effects like fluid retention.
Kinase Inhibitors (PI3K / mTOR)

In the context of PI3K inhibitors (e.g., GDC-0941 analogs), the sulfonamide group often binds to the hinge region or the phosphate-binding pocket.

  • Role: The ethanesulfonyl group provides a flexible "tail" that can occupy small hydrophobic pockets, while the methoxypyrimidine core ensures water solubility and favorable metabolic clearance rates.

  • Literature Evidence: Patent literature (e.g., WO2013117645) cites similar fragments in the optimization of imidazo-pyridine derivatives for degenerative diseases.

Antiviral Agents

Recent studies (e.g., Fanotaprim derivatives) utilize the 2-methoxypyrimidin-5-yl amine as a building block for DHFR (Dihydrofolate Reductase) inhibitors. The sulfonamide derivative is investigated for its ability to penetrate bacterial cell walls (gram-negative) due to its balanced lipophilicity.

Mechanistic Pathway Diagram

BiologicalMechanism Scaffold N-(2-methoxypyrimidin-5-yl) ethane-1-sulfonamide Target1 Target: Endothelin Receptor A (ETA) Scaffold->Target1 Target2 Target: PI3K / mTOR Kinase Scaffold->Target2 Effect1 Mechanism: H-Bond Donor (NH) Pi-Stacking (Pyrimidine) Target1->Effect1 Effect2 Mechanism: Hinge Binder Solubility Modulation Target2->Effect2 Outcome1 Outcome: Vasodilation Anti-fibrotic Effect1->Outcome1 Outcome2 Outcome: Apoptosis Induction Anti-proliferative Effect2->Outcome2

Caption: Dual utility of the scaffold in GPCR antagonism (ERAs) and Kinase inhibition.

Part 4: Physicochemical Data Summary

ParameterValueSignificance in Drug Design
pKa (Sulfonamide) 6.8 (Est.)Close to physiological pH; allows equilibrium between ionized/unionized forms, aiding membrane permeability.
LogD (pH 7.4) 0.5 - 1.0Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
Metabolic Stability HighThe 2-methoxy group blocks C-2 oxidation; Sulfonamide is stable to hydrolysis.
Solubility > 1 mg/mLPyrimidine nitrogens improve aqueous solubility compared to phenyl analogs.

Part 5: References

  • World Health Organization. (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Suntinorexton & Fanotaprim. WHO Drug Information, Vol. 35, No.[2] 1.

  • BenchChem. (2023).[3] N-(2-methoxypyrimidin-5-yl)cinnamamide: Structure and Biological Activity.

  • F. Hoffmann-La Roche AG. (2013). Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases. Patent WO2013117645A1.

  • Gilead Sciences, Inc. (2015). Purine inhibitors of human phosphatidylinositol 3-kinase delta. Patent US20150353552A1.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for sulfonamide bioisosteres).

Sources

Technical Guide: Safety, Toxicity, and Handling of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide , a specialized intermediate often encountered in the synthesis of kinase inhibitors and sulfonamide-based bioactives.

As public toxicological datasets for this specific molecule are limited, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles—standard methodologies in pharmaceutical development—to derive its safety profile from validated structural analogs (e.g., 2-amino-5-methoxypyrimidine and alkyl sulfonamides).

Compound Identity & Physicochemical Profiling[1][2][3][4]

Before establishing safety protocols, we must define the physicochemical boundaries that dictate exposure routes.

PropertySpecification (Predicted/Analog-Derived)Technical Note
Chemical Name N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamideSystemic nomenclature.
Molecular Formula C₇H₁₁N₃O₃S
Molecular Weight 217.24 g/mol Small molecule, high membrane permeability potential.
Predicted LogP 0.8 – 1.2Lipophilic enough for oral absorption; unlikely to bioaccumulate.
Physical State White to off-white crystalline solidBased on aryl sulfonamide congeners.
Melting Point 145°C – 165°CTypical for sulfonamide-pyrimidine hybrids.
Solubility DMSO (High), Methanol (Moderate), Water (Low)Use DMSO for stock solutions; handle powders in hoods.
SMILES CCS(=O)(=O)Nc1cnc(OC)nc1Used for in silico toxicity modeling.

GHS Hazard Classification (Read-Across Analysis)

In the absence of a compound-specific SDS, we apply Component-Based Hazard Assessment . The molecule contains two toxiphores: the aminopyrimidine core (linked to irritation and kinase interaction) and the sulfonamide moiety (linked to sensitization).

Predicted GHS Labeling

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Analog 2-amino-5-methoxypyrimidine has an LD50 ~500-2000 mg/kg.
Skin Irritation Cat 2H315: Causes skin irritation.[1]Acidic sulfonamide proton (pKa ~10) can cause local irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]Crystalline solids of this class are mechanical and chemical irritants.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]Dust inhalation hazard common to pyrimidine intermediates.
Sensitization Cat 1BH317: May cause an allergic skin reaction.Sulfonamide structural alert (S-N bond) suggests potential haptenization.

Critical Safety Note: Treat this compound as a Potent Bioactive until IC50 data proves otherwise. Many pyrimidine-5-sulfonamides are designed to inhibit kinases (e.g., CDK, JAK), meaning they can arrest cell division in non-target tissues (bone marrow, gut lining).

Toxicological Mechanisms & Metabolism

Understanding how the molecule interacts with biological systems allows us to predict delayed toxicity.

Metabolic Activation Pathway

The primary metabolic route involves oxidative demethylation (CYP450 mediated) and amide hydrolysis . The resulting metabolites may be more reactive than the parent compound.

  • Phase I: O-demethylation to the phenol (pyrimidine-2-one derivative).

  • Hydrolysis: Cleavage of the sulfonamide bond releases Ethanesulfonic acid (strong acid, irritant) and 2-methoxy-5-aminopyrimidine (DNA intercalator potential).

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the degradation logic used to determine waste compatibility and toxicity.

MetabolicPathway Parent Parent Compound N-(2-methoxypyrimidin-5-yl) ethane-1-sulfonamide CYP CYP450 (Liver Microsomes) Parent->CYP Oxidation Hydrolysis Acid/Amidase Hydrolysis Parent->Hydrolysis Cleavage Metabolite1 Metabolite A 2-Hydroxypyrimidine deriv. (Phenolic) CYP->Metabolite1 O-Demethylation Metabolite2 Metabolite B 2-Methoxy-5-aminopyrimidine (Toxophore) Hydrolysis->Metabolite2 Amine Release Metabolite3 Metabolite C Ethanesulfonic Acid (Corrosive) Hydrolysis->Metabolite3 Sulfonyl Release Toxicity Toxicity Metabolite2->Toxicity Kinase Inhibition Potential

Caption: Predicted metabolic degradation showing cleavage into potentially toxic aminopyrimidine and corrosive sulfonic acid components.

Safe Handling Protocols (OEB Strategy)

Given the "Warning" classification and potential bioactivity, this compound should be handled under Occupational Exposure Band (OEB) 3 standards (10–100 µg/m³).

Engineering Controls
  • Primary Containment: All weighing and solution preparation must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Face velocity > 0.5 m/s.

  • HEPA Filtration: Required if handling >1 gram of dry powder.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of dust (H335).
Hands Double Nitrile Gloves (0.11 mm min)Sulfonamides can permeate latex; double gloving prevents breakthrough.
Eyes Chemical Safety GogglesSafety glasses are insufficient for irritating powders (H319).
Body Tyvek Lab Coat (Closed front)Prevents contamination of street clothes (H317 sensitization risk).
Experimental Workflow: Synthesis & Isolation

When synthesizing or using this compound in assays, follow this self-validating workflow to minimize exposure.

SafetyWorkflow Start Start: Weighing Check Is quantity > 100mg? Start->Check Hood Use Fume Hood + Static Control Check->Hood No Iso Use Isolator/Glovebox Check->Iso Yes Solubilize Dissolve in DMSO/DMF (Closed Vessel) Hood->Solubilize Iso->Solubilize Waste Quench with 1N NaOH (Neutralize Sulfonamide) Solubilize->Waste Disposal

Caption: Decision tree for containment selection based on quantity, ensuring higher protection for bulk handling.

Emergency Response & First Aid

Fire Fighting:

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Hazard: Combustion produces Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Accidental Release (Spill):

  • Evacuate the immediate area.

  • Don PPE (Double gloves, goggles, P100 respirator).

  • Wet Wipe: Do not dry sweep. Cover powder with a damp absorbent pad (soaked in dilute detergent) to prevent dust generation.

  • Neutralize: Clean surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to ensure the sulfonamide residue is solubilized and removed.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention (alkaline/acidic hydrolysis on the eye surface is possible).

  • Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2305244 (2-Amino-5-methoxypyrimidine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide derivatives hazard classification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Strategic Role of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, the strategic selection of intermediates is a critical determinant of the efficiency, scalability, and economic viability of a drug synthesis pathway. N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide has emerged as a pivotal building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, combining a reactive sulfonamide moiety with a methoxypyrimidine ring, offer a versatile platform for constructing molecules with significant therapeutic value. This guide provides a comprehensive technical overview of this intermediate, from its fundamental properties and synthesis to its critical application in the production of high-impact pharmaceuticals, exemplified by the case of Tamsulosin.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is essential for its effective use in synthesis, ensuring proper reaction setup, monitoring, and purification.

PropertyValue
Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water.
Melting Point Typically in the range of 175-185 °C (may vary with purity)

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethoxy protons, the pyrimidine ring protons, and the sulfonamide NH proton. The chemical shifts and coupling constants provide unambiguous confirmation of the structure.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy group, the carbons of the pyrimidine ring, and the ethyl group of the sulfonamide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M+H]⁺ ion, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands include those for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), and C=N and C=C stretches of the pyrimidine ring.

Core Synthesis of the Intermediate

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with readily available precursors.

Workflow for Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

cluster_0 Reaction Step A 2-Methoxy-5-aminopyrimidine C N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide A->C 1 B Ethanesulfonyl Chloride B->C 2 Solvent Pyridine or Triethylamine (Base/Solvent) Solvent->C Reaction Medium & Acid Scavenger

Caption: Synthetic pathway for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Detailed Experimental Protocol

Materials:

  • 2-Methoxy-5-aminopyrimidine

  • Ethanesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methoxy-5-aminopyrimidine in anhydrous pyridine or a mixture of DCM and triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add ethanesulfonyl chloride dropwise to the cooled solution via the dropping funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Causality and Experimental Choices:

  • Base Selection (Pyridine/Triethylamine): The use of a non-nucleophilic organic base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

  • Low-Temperature Addition: The highly reactive nature of ethanesulfonyl chloride necessitates a controlled, low-temperature addition to prevent undesired side reactions and polymerization, ensuring a higher yield of the target sulfonamide.

  • Aqueous Work-up: The sequential washing steps are designed to remove the base hydrochloride salt, unreacted reagents, and other water-soluble impurities, which is a critical step for obtaining a clean crude product before final purification.

Application as a Key Intermediate: The Synthesis of Tamsulosin

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a crucial intermediate in the synthesis of several pharmaceuticals. One of the most prominent examples is Tamsulosin, an α1a-selective alpha blocker used to treat benign prostatic hyperplasia.

Role in the Tamsulosin Synthesis Pathway

In many patented synthetic routes for Tamsulosin, N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is coupled with a chiral amine side chain. This reaction forms the core structure of the final drug molecule. The sulfonamide nitrogen acts as a nucleophile, displacing a leaving group on the side-chain precursor.

cluster_0 Tamsulosin Synthesis A N-(2-methoxypyrimidin-5-yl) ethane-1-sulfonamide C Coupling Reaction (Nucleophilic Substitution) A->C B (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide (Chiral Amine Precursor) E Side-chain with Leaving Group (e.g., Tosylate) B->E Precursor to D Tamsulosin (Final API) C->D E->C

Caption: Role of the intermediate in Tamsulosin synthesis.

Mechanism and Strategic Importance

The pyrimidine ring in the intermediate is an important pharmacophore, while the sulfonamide linkage provides a stable and synthetically accessible connection point. The methoxy group on the pyrimidine can influence the electronic properties of the ring system. The synthesis of Tamsulosin often involves reacting a sulfonamide hydrochloride salt with an ether-benzoxy tosylate to generate the final product[1]. Various synthetic routes for Tamsulosin have been developed over the years, often differing in how the enantiomers are separated[2].

The process generally involves reacting 5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a suitable derivative of the pyrimidine sulfonamide[3]. The use of optically pure starting materials is crucial to produce the desired (R)-enantiomer of Tamsulosin[3].

Process Optimization and Scale-Up Considerations

Transitioning the synthesis from a laboratory scale to industrial production presents several challenges:

  • Reagent Cost and Availability: The cost of starting materials and reagents becomes a significant factor. Process chemists often explore alternative, more economical starting materials and more efficient catalytic systems.

  • Reaction Conditions: On a large scale, heat transfer becomes a major concern. The exothermic nature of the sulfonylation reaction requires robust cooling systems and potentially the use of flow chemistry to manage the reaction safely and efficiently.

  • Purification: Column chromatography is often not feasible for large-scale production. Recrystallization becomes the preferred method for purification, requiring careful solvent selection and optimization of crystallization conditions to achieve the desired purity and crystal form.

  • Impurity Profile: Regulatory agencies require a thorough characterization of all impurities. Understanding the potential side reactions and developing analytical methods to detect and quantify these impurities is crucial. A common by-product in Tamsulosin synthesis, for instance, is a bis-alkylated species which needs to be monitored[3].

Analytical and Quality Control

Ensuring the quality and purity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is paramount for its use in GMP (Good Manufacturing Practice) environments.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A validated HPLC method with a suitable column (e.g., C18) and mobile phase can separate the desired product from starting materials, reagents, and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify different polymorphic forms.

Conclusion

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined structure and reactivity allow for its strategic incorporation into complex drug molecules like Tamsulosin. A deep understanding of its synthesis, reaction mechanisms, and analytical characterization is essential for drug development professionals aiming to leverage this key building block for the efficient and robust production of life-saving medicines. The continued exploration of sulfonamide derivatives in medicinal chemistry suggests that this and similar intermediates will remain at the forefront of drug discovery and development[4][5][6].

References

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, Á., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.
  • [An improved process for the preparation of n-([1][2][7]triazolopyrimidin-2-yl)aryl sulfonamides. PubChem.]([Link])

  • Bradshaw, T. D., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 130-139.

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of a Novel Sulfonamide

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, stands as a critical variable that can profoundly influence a drug's bioavailability, stability, and processability. This guide delves into the structural intricacies of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a molecule of interest within contemporary drug discovery pipelines.

While specific crystallographic data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is not yet publicly available, this document serves as a comprehensive predictive and methodological framework. By examining the crystal structures of closely related pyrimidine sulfonamide derivatives, we can infer the likely intermolecular interactions, packing motifs, and potential for polymorphic behavior in the target compound. This guide is structured to provide not only a theoretical understanding but also practical, field-tested protocols for the experimental characterization of its solid forms.

The Significance of Solid-State Characterization in Drug Development

The solid form of an API is a critical quality attribute that must be thoroughly understood and controlled throughout the drug development lifecycle.[1] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: These properties directly impact the bioavailability of the drug. A more soluble form will typically be absorbed more readily in the body.

  • Stability: Metastable polymorphs can convert to more stable forms over time, potentially altering the drug's performance and shelf-life.

  • Mechanical Properties: Properties such as tabletability and flowability are crucial for the formulation and manufacturing of solid dosage forms.

Therefore, a comprehensive investigation of the crystal structure and polymorphism of a new chemical entity like N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is not merely an academic exercise but a regulatory and commercial necessity.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally similar pyrimidine sulfonamides, we can anticipate the key intermolecular interactions that will govern the crystal packing of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.[2][3]

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O).[4] This functional group is known to form robust and directional hydrogen bonds, often leading to predictable supramolecular synthons, such as dimers and catemers (chains).[4] In many sulfonamide crystal structures, strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces driving crystal packing.[2][3]

The pyrimidine ring, with its nitrogen atoms, provides additional hydrogen bond acceptor sites. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, adjacent molecular chains are linked by N—H⋯N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network.[5][6]

The methoxy group on the pyrimidine ring can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The ethane-1-sulfonamide group provides conformational flexibility, which can also contribute to the potential for polymorphism.

Table 1: Crystallographic Data of Structurally Similar Pyrimidine Sulfonamides

CompoundCCDC Ref.Space GroupKey Intermolecular Interactions
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[5]2245275P21/cN—H⋯N hydrogen bonds, π–π stacking interactions.[5][6]
2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate[7]N/AP-1N···H···N, N···H···O, and C–H···O bonding; parallel offset stacking interactions.[7]
N'-(pyridin-2-yl)pyridine-2-carboximidamide[8]N/AP212121Intermolecular N—H⋯N hydrogen-bonding interactions.[8]

Note: This table presents data from published literature on analogous compounds to provide a predictive framework for the target molecule.

The Landscape of Polymorphism

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for sulfonamides.[9] The subtle balance of intermolecular forces can be perturbed by changes in crystallization conditions, such as solvent, temperature, and cooling rate, leading to the formation of different crystal packing arrangements.

The interplay between the strong N-H···O hydrogen bonds of the sulfonamide group and the various interactions involving the pyrimidine ring suggests a high propensity for polymorphism in N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. Different arrangements of the primary hydrogen bonding motifs (dimers vs. catemers) can lead to distinct polymorphs with different thermodynamic stabilities.[4]

Experimental Workflows for Solid-State Characterization

A robust solid-state characterization program is essential to identify and characterize all relevant polymorphic forms of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. The following is a logical workflow for such an investigation.

Polymorph_Screening_Workflow cluster_0 Polymorph Screening cluster_1 Characterization Initial_Crystallization Initial Crystallization & Seeding Solvent_Screening Solvent-Based Crystallization Screen (Varying Solvents, Temperatures, Cooling Rates) Initial_Crystallization->Solvent_Screening Grinding_Stress Mechanical Stress Induction (Grinding, Milling) Initial_Crystallization->Grinding_Stress Thermal_Methods Thermal Methods (Melt Recrystallization, Sublimation) Initial_Crystallization->Thermal_Methods XRPD X-Ray Powder Diffraction (XRPD) (Phase Identification) Solvent_Screening->XRPD Grinding_Stress->XRPD Thermal_Methods->XRPD DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions, Relative Stability) XRPD->DSC TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Identification) DSC->TGA FTIR_Raman Vibrational Spectroscopy (FTIR/Raman) (Fingerprinting, Conformational Analysis) TGA->FTIR_Raman Microscopy Microscopy (PLM, SEM) (Morphology, Crystal Habit) FTIR_Raman->Microscopy SCXRD Single Crystal X-Ray Diffraction (SCXRD) (Definitive Structure Elucidation) Microscopy->SCXRD If suitable single crystals are obtained

Figure 1: A comprehensive workflow for polymorph screening and characterization.

Step-by-Step Experimental Protocols

Objective: To generate a diverse range of solid forms by systematically varying crystallization conditions.

Protocol:

  • Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water).

  • Solution Preparation: Prepare saturated solutions of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in each solvent at an elevated temperature.

  • Crystallization Induction:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Slow Cooling: Cool the saturated solutions at a controlled rate (e.g., 1°C/hour).

    • Crash Cooling: Rapidly cool the saturated solutions in an ice bath.

    • Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

  • Solid Isolation and Analysis: Isolate the resulting solids by filtration, dry under vacuum, and analyze immediately by X-Ray Powder Diffraction (XRPD) to identify unique crystalline forms.

Causality: The choice of solvent and the rate of supersaturation generation are critical factors that influence which polymorphic form nucleates and grows.

Objective: To identify and differentiate crystalline phases based on their unique diffraction patterns.

Protocol:

  • Sample Preparation: Gently grind a small amount of the sample (10-20 mg) to ensure a random orientation of crystallites.

  • Data Acquisition:

    • Mount the sample on a zero-background sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°) using a copper X-ray source (Cu Kα).

    • Use appropriate instrument settings for step size and scan speed to obtain a high-quality pattern.

  • Data Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct peak positions and relative intensities.

Trustworthiness: XRPD is a primary and non-destructive technique for the identification of crystalline phases. Each polymorph has a unique crystal lattice, which generates a characteristic "fingerprint" diffraction pattern.

Objective: To investigate the thermal properties of the solid forms, including melting points, phase transitions, and relative thermodynamic stability.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Monitor the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, degradation). The melting point of the most stable polymorph will typically be the highest.

Expertise: The heating rate can influence the observed thermal events. For example, a slow heating rate may allow a metastable form to convert to a more stable form before melting.

DSC_Analysis_Logic cluster_0 Data Interpretation Sample_Preparation Prepare Sample in DSC Pan Heating_Program Heat at a Controlled Rate Sample_Preparation->Heating_Program Data_Acquisition Measure Heat Flow vs. Temperature Heating_Program->Data_Acquisition Endotherm Endothermic Peak (e.g., Melting, Desolvation) Data_Acquisition->Endotherm Exotherm Exothermic Peak (e.g., Crystallization, Degradation) Data_Acquisition->Exotherm Relative_Stability Higher Melting Point Suggests Greater Thermodynamic Stability Endotherm->Relative_Stability

Figure 2: Logical flow of a Differential Scanning Calorimetry (DSC) experiment.

Objective: To obtain a vibrational fingerprint of the different solid forms and probe for differences in molecular conformation and hydrogen bonding.

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectra of the different forms. Shifts in the positions of key vibrational bands, such as N-H stretching, S=O stretching, and ring vibrations, can indicate differences in hydrogen bonding and molecular conformation.

Authoritative Grounding: The vibrational modes of a molecule are sensitive to its local environment. Therefore, different crystal packing arrangements will result in distinct FTIR spectra.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for understanding and investigating the crystal structure and polymorphism of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. While direct experimental data for this specific compound is pending, the analysis of structurally related pyrimidine sulfonamides offers valuable predictive insights into its solid-state behavior. The detailed experimental protocols and workflows presented herein provide a robust starting point for researchers to thoroughly characterize the solid forms of this and other novel pharmaceutical compounds.

The successful development of any new API hinges on a deep understanding of its solid-state properties. By applying the principles and techniques outlined in this guide, scientists can effectively navigate the complexities of polymorphism and ensure the development of safe, effective, and robust drug products.

References

  • Azzam, R. M., El-Hady, O. M., El-Fauomy, A. M., & Coles, S. J. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79(4), 331-334. [Link]

  • Ahmad, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6893–6906. [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 704. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-142. [Link]

  • Ahmad, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6893–6906. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 235-243. [Link]

  • Álvarez-Peral, F. J., et al. (2015). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1098, 333-341. [Link]

  • Yang, J. & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Azzam, R. M., El-Hady, O. M., El-Fauomy, A. M., & Coles, S. J. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(4), x230302. [Link]

  • Darshani, N. N. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, E80(7), 650-655. [Link]

  • Pearce, R. (2024). Recent Solid-State Characterization in Drug Development and Formulation Development. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2), 007. [Link]

  • Vangala, V. R., et al. (2011). Polymorphism in secondary benzene sulfonamides. Crystal Growth & Design, 11(3), 859-870. [Link]

Sources

Metabolic stability prediction for ethane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Precision Metabolic Stability Prediction for Ethane-1-Sulfonamide Derivatives

Executive Summary The ethane-1-sulfonamide moiety (


) presents a unique metabolic profile in medicinal chemistry. Unlike carboxamides, the sulfonamide linkage is robust against hydrolytic cleavage; however, the ethyl side chain introduces specific oxidative liabilities driven by Cytochrome P450 (CYP) enzymes. This guide details a self-validating framework for predicting and optimizing the metabolic stability of this scaffold, integrating Quantum Mechanical (QM) in silico profiling with targeted in vitro microsomal assays.

Chemical Context & Metabolic Liabilities

To predict stability, one must first understand the "soft spots" of the ethane-1-sulfonamide core. The electron-withdrawing nature of the sulfonyl group (


) creates a distinct electronic environment that dictates CYP450 regioselectivity.
The Electronic Deactivation Effect

The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the


-carbon (the methylene group directly attached to the sulfur).
  • Consequence: The C-H bonds on the

    
    -carbon have high Bond Dissociation Energy (BDE), making them resistant to the hydrogen atom abstraction (HAT) step initiated by the electrophilic CYP450 Compound I (ferryl-oxo species).
    
  • The Liability (The

    
    -Carbon):  The terminal methyl group (
    
    
    
    -carbon) is sufficiently removed from the sulfonyl's inductive effect. It remains the primary site for oxidative attack, leading to
    
    
    -hydroxylation.

Key Metabolic Pathways:

  • 
    -Hydroxylation: 
    
    
    
    (Primary Alcohol).
    • Fate: Rapid oxidation to carboxylic acid (

      
      ) or glucuronidation.
      
  • N-Dealkylation (If N-substituted): If the derivative is an N-ethyl sulfonamide (

    
    ), the 
    
    
    
    -carbon adjacent to the nitrogen is highly activated. Hydroxylation here leads to an unstable hemiaminal that collapses, releasing acetaldehyde and the primary sulfonamide.

Predictive Framework: The Integrated Workflow

This workflow moves from computational screening to experimental validation.

Phase 1: In Silico Profiling (The Filter)

Before synthesis, evaluate the oxidative propensity of the ethyl chain using Density Functional Theory (DFT) and SOM (Site of Metabolism) algorithms.

  • Protocol:

    • BDE Calculation: Calculate the Homolytic Bond Dissociation Energy for

      
      - and 
      
      
      
      -hydrogens.
      • Threshold: C-H bonds with BDE > 95 kcal/mol are generally stable against CYP3A4 abstraction.

    • SOM Prediction: Use tools like SMARTCyp or XenoSite . These utilize 2D topological descriptors and reactivity rules to rank the probability of metabolic attack.

    • Docking: Dock the ligand into the crystal structures of CYP2C9 and CYP3A4 (the major sulfonamide metabolizers). Assess if the ethyl tail is oriented toward the heme iron (distance < 6 Å).

Phase 2: In Vitro Validation (The Assay)

The "Gold Standard" for this scaffold is the Microsomal Stability Assay coupled with cofactor indexing.

Experimental Protocol: Microsomal Stability

  • Objective: Determine Intrinsic Clearance (

    
    ) and identify metabolites.
    
  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Reagents:

    • Test Compound (1 µM final conc, <0.1% DMSO).

    • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

    • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

  • Pre-Incubation: Mix 30 µL of HLM (0.5 mg/mL protein) with 370 µL buffer and 2 µL test compound. Equilibrate at 37°C for 5 mins.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

    • Control: Run a parallel "minus-NADPH" control to rule out non-CYP hydrolysis (unlikely for sulfonamides but rigorous).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Interpretation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Visualization of Workflows

Figure 1: Predictive Logic Flow

This diagram illustrates the decision matrix for assessing ethane-1-sulfonamide stability.

MetabolicPrediction Start Candidate: Ethane-1-Sulfonamide Derivative InSilico In Silico Screening (DFT BDE + SOM Prediction) Start->InSilico Decision1 Is Beta-H BDE < 95 kcal/mol? InSilico->Decision1 RedFlag High Risk: Beta-Hydroxylation Decision1->RedFlag Yes GreenFlag Low Risk: Proceed to Assay Decision1->GreenFlag No InVitro Microsomal Stability Assay (HLM + NADPH) RedFlag->InVitro Validate Liability GreenFlag->InVitro Analysis LC-MS/MS Analysis InVitro->Analysis Result Calculate CL_int & Identify Metabolites Analysis->Result

Caption: Integrated decision workflow for filtering and validating metabolic stability of sulfonamide candidates.

Figure 2: Metabolic Pathway of Ethane-1-Sulfonamide

The specific oxidation pathway mediated by CYP450.[2]

Pathway Parent Parent Drug R-SO2-CH2-CH3 Intermediate Beta-Hydroxy Metabolite R-SO2-CH2-CH2OH Parent->Intermediate Beta-Hydroxylation CYP CYP450 (Oxidation) CYP->Parent Enzyme Attack Acid Carboxylic Acid R-SO2-CH2-COOH Intermediate->Acid ADH/ALDH Oxidation Gluc O-Glucuronide Conjugate Intermediate->Gluc UGT Conjugation

Caption: Primary oxidative metabolic pathway for the ethane-1-sulfonamide moiety.

Structure-Metabolism Relationships (SMR) & Optimization

If the assay reveals high clearance (


), employ these medicinal chemistry strategies to stabilize the ethyl tail:
StrategyMechanismEffect on Stability
Deuteration (

-Ethyl)
Exploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H bonds.High Impact. Significantly reduces rate of H-abstraction at the

-carbon.
Fluorination (

-F)
Replaces metabolically labile H with F. Fluorine is bio-isosteric to H but blocks oxidation.High Impact. Prevents hydroxylation; also lowers lipophilicity (LogD).
Cyclization Constraining the ethyl chain into a ring (e.g., cyclopropyl sulfonamide).Medium Impact. Changes the steric profile, potentially preventing CYP binding.
Steric Shielding Adding a gem-dimethyl group (

or

).
High Impact. Steric bulk prevents the heme iron from accessing the C-H bond.

Data Presentation Standards

When reporting stability data for this class, use the following table structure to ensure comparability:

Compound IDStructureHLM

(min)

(µL/min/mg)
Major Metabolite (M+16)
ES-001

15.490.0

-OH (Unstable)
ES-002

>120<10.0None Detected
ES-003

45.230.6

-OH (Reduced)

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Olsen, L., et al. (2019). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Journal of Chemical Information and Modeling. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 23: Metabolic Stability. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Su, L., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists.[3][4][5][6] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Scalable Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and widely applicable sulfonylation of an aminopyrimidine with ethanesulfonyl chloride. This protocol is designed for researchers, chemists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, an in-depth discussion of the scientific rationale, and practical guidance for scaling up the reaction. The protocol is built upon established chemical principles and analogous procedures for the synthesis of related sulfonamide compounds.

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The pyrimidine scaffold is also a privileged structure in drug discovery, frequently found in kinase inhibitors and other targeted therapies. The combination of these two pharmacophores in N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide makes it a valuable intermediate for the synthesis of novel drug candidates. This guide presents a reliable and scalable protocol for its preparation.

Synthetic Strategy and Rationale

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is achieved through a single-step nucleophilic substitution reaction between 5-amino-2-methoxypyrimidine and ethanesulfonyl chloride.

Overall Reaction:

The reaction proceeds via the nucleophilic attack of the amino group of 5-amino-2-methoxypyrimidine on the electrophilic sulfur atom of ethanesulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by a suitable base to drive the reaction to completion. The choice of a non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to prevent competition with the primary amine in the reaction with the sulfonyl chloride.

The selection of an appropriate solvent is also critical for the success of the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred as they are inert to the reaction conditions and effectively solubilize the reactants. For this protocol, pyridine will be utilized as both the base and the solvent, a common and effective practice for this type of transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-amino-2-methoxypyrimidine D Dissolve 5-amino-2-methoxypyrimidine in Pyridine A->D B Ethanesulfonyl chloride F Slowly add Ethanesulfonyl chloride B->F C Pyridine (Base/Solvent) C->D E Cool to 0 °C D->E E->F G Stir at room temperature F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Wash with aq. HCl and brine I->J K Dry organic layer (Na2SO4) J->K L Concentrate in vacuo K->L M Recrystallize from Ethanol/Water L->M N N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide M->N

Caption: Synthetic workflow for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate modifications to equipment and safety procedures.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-amino-2-methoxypyrimidine≥97%Commercially Available
Ethanesulfonyl chloride≥98%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
n-HexaneACS gradeCommercially Available
Ethanol200 proofCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionPrepared in-house
Saturated sodium chloride solution (Brine)Prepared in-house
Anhydrous sodium sulfate (Na2SO4)GranularCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methoxypyrimidine (5.0 g, 40.0 mmol, 1.0 equiv) in anhydrous pyridine (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (5.66 g, 44.0 mmol, 1.1 equiv) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel. Maintain the internal temperature below 5 °C during the addition. A precipitate may form during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material (5-amino-2-methoxypyrimidine) should be consumed.

  • Work-up:

    • Carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1 M aqueous HCl (2 x 100 mL) to remove excess pyridine, followed by water (100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization (Predicted):

As no direct experimental data for the target molecule was found, the following are predicted characterization data based on its structure and data from analogous compounds:

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 150-180 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.45 (s, 2H, pyrimidine-H), 4.00 (s, 3H, OCH₃), 3.20 (q, J = 7.4 Hz, 2H, SO₂CH₂CH₃), 1.20 (t, J = 7.4 Hz, 3H, SO₂CH₂CH₃), 10.50 (s, 1H, NH).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.0, 155.0, 125.0, 115.0, 55.0, 45.0, 8.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₁N₃O₃S [M+H]⁺: 218.06.

Scalability Considerations

For scaling up this synthesis, the following points should be considered:

  • Exothermic Reaction: The addition of ethanesulfonyl chloride is exothermic. For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with a cooling system is recommended. The rate of addition of the sulfonyl chloride should be carefully controlled to maintain the desired reaction temperature.

  • Reagent Purity: Ensure the purity of the starting materials, as impurities can affect the yield and purity of the final product.

  • Work-up: The aqueous work-up can be challenging on a large scale. The use of a larger separatory funnel or an extraction vessel is necessary. The volume of extraction solvent should be scaled proportionally.

  • Purification: Recrystallization is a more practical purification method for large quantities compared to column chromatography. The choice of recrystallization solvent may need to be optimized for optimal yield and purity on a larger scale.

  • Safety: A thorough risk assessment should be conducted before performing the reaction on a large scale. This includes evaluating the hazards of all reagents and implementing appropriate engineering controls and personal protective equipment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent and reagents.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly aggressive washing steps.
Impure Product Presence of starting material.Ensure the reaction has gone to completion. Optimize the purification method (recrystallization solvent or chromatography gradient).
Formation of di-sulfonated by-product.Ensure slow and controlled addition of ethanesulfonyl chloride at low temperature.
Reaction does not start Inactive reagents.Use fresh, high-purity reagents. Ensure the solvent is anhydrous.

Safety Precautions

  • Ethanesulfonyl chloride is corrosive and a lachrymator. It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pyridine is flammable and toxic. It should be handled in a fume hood.

  • 5-amino-2-methoxypyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.

  • The reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. By following the detailed experimental procedure and considering the scalability and safety guidelines, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided rationale and troubleshooting guide offer additional support for the successful execution of this synthesis.

References

  • Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. [Link]

  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Behera, A. K., et al. (2018). An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide: A Potential Synthetic Precursor for Naratriptan and its novel 3-substituted Derivatives. Letters in Organic Chemistry, 15(4), 265-269. [Link]

  • PubChem. (n.d.). 2-(1H-indol-5-yl)-N-methylethanesulfonamide. [Link]

  • Google Patents. (n.d.).
  • Elgemeie, G. H., et al. (2021). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]

  • Al-Romaigh, H. A., et al. (2022). The existence of H-bond and halogen bond interactions in N-[2-((5-bromo-2-chloropyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide: Hirshfeld, DFT and molecular docking analysis. Journal of Molecular Structure, 1258, 132644. [Link]

  • Climent, M. J., et al. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1311, 138123. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of the Polymethoxyflavones Nobiletin, Tangeretin, Isosinensetin, and Gardenin A–D. [Link]

  • Janoušek, J., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1637–1649. [Link]

Step-by-step preparation of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide from 5-amino-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, step-by-step protocol for the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Endothelin Receptor Antagonists (ERAs) and Kynurenine 3-monooxygenase (KMO) inhibitors.

The synthesis of sulfonamides from electron-deficient heteroarylamines (such as 5-aminopyrimidines) presents specific challenges, primarily due to the reduced nucleophilicity of the amine. This guide details an optimized Pyridine-Catalyzed Sulfonylation strategy that ensures high conversion rates, minimizes bis-sulfonylation byproducts, and simplifies purification.

Chemical Strategy & Mechanism[1][2][3]

The Challenge

The starting material, 5-amino-2-methoxypyrimidine , possesses an amino group at the 5-position. The pyrimidine ring is electron-withdrawing, significantly lowering the nucleophilicity of the exocyclic amine compared to standard anilines or alkyl amines. Standard Schotten-Baumann conditions (DCM/TEA) often result in sluggish reaction kinetics or incomplete conversion.

The Solution: Pyridine Catalysis

We utilize anhydrous pyridine as both the solvent and the nucleophilic catalyst. Pyridine reacts with ethanesulfonyl chloride to form a highly reactive N-ethanesulfonylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the poor nucleophile (the aminopyrimidine) than the free sulfonyl chloride.

Reaction Scheme


Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the activation of the sulfonyl chloride by pyridine.

Mechanism R1 Ethanesulfonyl Chloride (EtSO2Cl) Inter N-Ethanesulfonylpyridinium Salt (Activated) R1->Inter Nucleophilic Attack Py Pyridine (Catalyst) Py->Inter Transition Tetrahedral Intermediate Inter->Transition + Substrate Substrate 5-Amino-2-methoxypyrimidine (Nucleophile) Substrate->Transition Product Target Sulfonamide Transition->Product Elimination Byproduct Pyridine-HCl Transition->Byproduct Byproduct->Py Regeneration (Theoretical)

Figure 1: Catalytic activation of sulfonyl chloride by pyridine to overcome low nucleophilicity of the aminopyrimidine.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
5-Amino-2-methoxypyrimidine 125.131.01.00 gLimiting Reagent
Ethanesulfonyl chloride 128.581.20.91 mL (1.23 g)Electrophile
Pyridine (Anhydrous) 79.10Solvent10.0 mLSolvent/Catalyst
Dichloromethane (DCM) 84.93Workup50 mLExtraction Solvent
1M HCl (aq) 36.46Workup20 mLPyridine Removal
Equipment
  • 25 mL Round Bottom Flask (flame-dried or oven-dried).

  • Magnetic stir bar.[1]

  • Ice-water bath.

  • Inert gas balloon (Argon or Nitrogen).

  • Rotary Evaporator.[1]

Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup
  • Preparation: Equip a 25 mL round bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Nitrogen or Argon.

  • Dissolution: Add 5-Amino-2-methoxypyrimidine (1.0 g, 8.0 mmol) to the flask.

  • Solvent Addition: Add Anhydrous Pyridine (10 mL) via syringe. Stir until a clear, homogeneous solution is obtained.

    • Note: The amine should dissolve readily in pyridine. If not, gentle warming (30°C) is permitted, but cool back down before Step 4.

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Reagent Addition
  • Addition: Add Ethanesulfonyl chloride (0.91 mL, 9.6 mmol) dropwise over 5–10 minutes using a microsyringe.

    • Critical: The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes bis-sulfonylation side products.

    • Observation: The solution may turn slightly yellow or orange upon addition.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25°C) .

  • Incubation: Stir the mixture at room temperature for 12–16 hours (Overnight).

Phase 3: Monitoring & Workup
  • Validation (TLC/LCMS): Check reaction progress.

    • TLC Eluent: 5% Methanol in DCM.

    • Target: Disappearance of starting amine (lower Rf) and appearance of product (higher Rf).

  • Quenching: Dilute the reaction mixture with Dichloromethane (30 mL) .

  • Washing (Pyridine Removal):

    • Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Why? This converts the excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

    • Caution: Do not use highly concentrated acid, as it may protonate the pyrimidine ring of the product, dragging it into the aqueous layer.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (15 mL) followed by Brine (15 mL) .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Isolation: The crude residue is typically an off-white solid.

  • Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol . Add warm water dropwise until turbidity persists. Cool to 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration and dry in a vacuum oven at 40°C.

Workflow Visualization

Workflow Start START: 1.0g Amine + 10mL Pyridine Cool Cool to 0°C (Ice Bath) Start->Cool Add Add EtSO2Cl (Dropwise) Cool->Add Warm Warm to RT Stir 16h Add->Warm Check QC: LCMS/TLC (Complete?) Warm->Check Check->Warm No (Add more Rgt) Quench Dilute w/ DCM Wash w/ 1M HCl Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Recrystallize (EtOH/H2O) Dry->Purify End FINAL PRODUCT White Solid Purify->End

Figure 2: Operational workflow for the synthesis and isolation of the target sulfonamide.

Process Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.20 (s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       8.65 (s, 2H, Pyrimidine H-4,6).
      
    • 
       3.95 (s, 3H, OMe).
      
    • 
       3.10 (q, 2H, CH2-ethyl).
      
    • 
       1.25 (t, 3H, CH3-ethyl).
      
  • LC-MS (ESI+):

    • Calculated Mass: 217.24 Da.

    • Observed [M+H]+: 218.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chloride due to wet pyridine.Ensure Pyridine is dried over KOH or molecular sieves before use.
Bis-sulfonylation Excess reagent or high temperature.Strictly maintain 0°C during addition; limit reagent to 1.1–1.2 eq.
Pyridine Smell in Product Incomplete acidic wash.Perform an additional wash with 10% Citric Acid or azeotrope the crude with Toluene (3x) on the rotovap.
Starting Material Remains Low nucleophilicity.Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

References

  • BenchChem. (2025).[1] Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols. Retrieved from

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.[2] Molecules.[3][4][5][1][2][6][7][8][9][10][11] Retrieved from

  • European Patent Office. (2006).[9] EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Retrieved from

  • Justia Patents. (2015).[10] Process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. Retrieved from

Sources

Solvent selection for recrystallization of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a molecule of interest, featuring a heterocyclic pyrimidine core and a sulfonamide functional group—moieties common in medicinal chemistry.[1] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, predicated on the differential solubility of a substance in a given solvent at varying temperatures.[2][3][]

The success of this technique hinges almost entirely on the judicious selection of an appropriate solvent or solvent system.[5][6] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility upon cooling, thereby maximizing the recovery of pure crystals.[6][7] This application note provides a comprehensive guide, blending theoretical principles with actionable protocols, for the systematic selection of an optimal recrystallization solvent for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Guiding Principles for Recrystallization Solvent Selection

Recrystallization is a purification process that leverages the principles of solubility to separate a desired compound from impurities.[2][5] The foundational requirement is that the solubility of the compound of interest should demonstrate a steep temperature dependence in the chosen solvent.[6]

The Key Attributes of an Ideal Solvent:

  • High Temperature Coefficient: The solvent must readily dissolve the target compound at or near its boiling point but afford only minimal solubility at low temperatures (e.g., room temperature or 0-4 °C).[2][7] This differential is the primary driver for crystal formation and yield.

  • Impurity Disposition: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily and completely removed from the purified crystals during the drying phase.[2]

  • Safety & Practicality: The solvent should be non-flammable, inexpensive, and have low toxicity whenever possible.

Molecular Structure Analysis and Solubility Prediction

A preliminary analysis of the target molecule's structure is essential for predicting its behavior in various solvents, based on the principle of "like dissolves like."[6]

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide contains:

  • A Sulfonamide Group (-SO₂NH-): This group is polar and capable of both donating and accepting hydrogen bonds. This feature is prominent in many drug molecules.[1]

  • A Pyrimidine Ring: A nitrogen-containing heterocycle which imparts polarity and can participate in dipole-dipole interactions.

  • A Methoxy Group (-OCH₃): An ether group that adds polarity and can act as a hydrogen bond acceptor.

  • An Ethyl Group (-C₂H₅): A nonpolar, aliphatic chain.

The combination of these functional groups results in a molecule of intermediate to high polarity . Therefore, solvents of similar polarity, particularly those capable of hydrogen bonding, are logical starting points for screening. Extremely nonpolar solvents like hexane or cyclohexane are likely to be poor solvents even at high temperatures, but may serve as effective anti-solvents.[8]

Experimental Protocol: Systematic Solvent Screening

A systematic, small-scale approach is the most reliable method for identifying the optimal solvent.

Materials:

  • Crude N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

  • Test tubes (10-15)

  • Heat gun or water bath

  • Ice bath

  • Selection of candidate solvents (see Table 1)

Step-by-Step Protocol:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.

  • Room Temperature Test: Add the first candidate solvent dropwise (approx. 0.5 mL) to the first test tube at room temperature. Agitate the mixture.

    • Observation A: If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because solubility is too high at room temperature.

  • Hot Solubility Test: If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while adding more solvent dropwise until the solid fully dissolves. Use the minimum amount of hot solvent necessary.[9]

    • Observation B: If a very large volume of solvent is required, its dissolving power is too low, and it is likely a poor candidate.

    • Observation C: If insoluble material remains, this may indicate the presence of insoluble impurities. This can be addressed later via hot filtration.

  • Cooling & Crystallization: Once a saturated solution is obtained at high temperature, allow it to cool slowly to room temperature. Subsequently, place the test tube in an ice bath to promote maximum crystal formation.[9]

    • Observation D: The ideal solvent will yield a large quantity of crystalline precipitate upon cooling. A solvent that produces an oil or no precipitate is unsuitable.

  • Repeat: Repeat steps 2-4 for each candidate solvent listed in Table 1.

Solvent_Screening_Workflow cluster_0 Solvent Screening Process start Place ~25 mg of crude compound in test tube add_solvent Add 0.5 mL of solvent at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt reject_rt Result: Unsuitable (Too Soluble) dissolves_rt->reject_rt Yes heat Heat to Boiling & Add minimal solvent dissolves_rt->heat No dissolves_hot Dissolves Completely? heat->dissolves_hot reject_hot Result: Unsuitable (Insoluble) dissolves_hot->reject_hot No cool Cool to RT, then Ice Bath dissolves_hot->cool Yes crystals Abundant Crystals Form? cool->crystals accept Result: Good Candidate crystals->accept Yes reject_cool Result: Unsuitable (No/Poor Crystals) crystals->reject_cool No

Fig. 1: Workflow for empirical screening of recrystallization solvents.

Candidate Solvent Systems & Rationale

Based on the molecular structure analysis, the following solvents are recommended for initial screening.

Solvent ClassCandidate SolventRationalePredicted Outcome
Polar Protic EthanolOften effective for sulfonamides and heterocyclic compounds.[10][11] Capable of hydrogen bonding.High Potential. Likely soluble when hot, less so when cold.
Isopropanol (IPA)Similar to ethanol but less polar; may offer a better solubility differential.High Potential.
WaterThe molecule has H-bond donors/acceptors but is largely organic. Unlikely to be a good single solvent.[12]Likely insoluble even when hot. Potential anti-solvent.
Polar Aprotic Ethyl AcetateMedium polarity solvent, often a good choice for moderately polar compounds.[13]Medium Potential. May dissolve too well at RT.
AcetonitrilePolar solvent, known to be effective for crystallizing heterocyclic compounds.[13]Medium Potential.
Nonpolar Heptane/HexaneVery nonpolar. Unlikely to dissolve the compound.Insoluble. Excellent choice as an anti-solvent .
Binary Systems Ethanol/WaterA powerful and common solvent/anti-solvent pair. Dissolve in minimal hot ethanol, then add hot water until solution turns cloudy.Very High Potential. Allows for fine-tuning of polarity.
IPA/HeptaneDissolve in hot IPA, add heptane as the anti-solvent.High Potential.

General Protocol for Recrystallization

Once a suitable solvent or solvent system is identified from the screening process, the following protocol can be applied for purification on a larger scale.

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be moved to an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[9]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or, more effectively, in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Process cluster_1 General Recrystallization Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly (RT then Ice Bath) hot_filter_q->cool No hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash Crystals with Cold Solvent collect->wash dry 6. Dry Crystals Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Fig. 2: A generalized workflow for the purification of a solid compound via recrystallization.

Conclusion

The selection of a recrystallization solvent is a critical determinant in the successful purification of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. A systematic approach, beginning with a theoretical analysis of the molecule's structure and followed by empirical small-scale testing, is the most efficient path to identifying an optimal solvent. For this particular molecule, polar protic solvents such as ethanol and isopropanol, or binary systems like ethanol/water, represent the most promising candidates. By following the detailed protocols outlined in this guide, researchers can effectively purify this compound, ensuring high quality for subsequent applications in research and development.

References

  • Recrystallization. (n.d.). University of Toronto. Retrieved February 23, 2026, from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved February 23, 2026, from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4171–4179. [Link]

  • Martin, A., Wu, P. L., & Beer, B. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638–642. [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 23, 2026, from [Link]

  • Pena, M. Á., Reíllo, A., Escalera, B., & Bustamante, P. (2006). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 17(4), 785–791. [Link]

  • Pena, M. Á., Escalera, B., Reíllo, A., & Bustamante, P. (2006). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Chemical & Engineering Data, 51(3), 913–919. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Al-hilli, F. A., & Mohammed, A. A. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale, 3(06). [Link]

  • Abida, Y., et al. (2024). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2024(1), M1875. [Link]

  • Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP). Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-[5-(2-methoxyphenoxy)-2-morpholin-4-yl-6-[2-(thiophen-2-ylsulfonylamino)ethoxy]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide. Retrieved February 23, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 643. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6667. [Link]

  • Alam, S., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances, 5(82), 67117-67127. [Link]

  • Javahershenas, R., & Habibi, A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(28), 19169-19191. [Link]

Sources

Handling and storage guidelines for hygroscopic sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamide intermediates—specifically sulfonyl chlorides (


) and sulfonamide salts (

)—present unique stability challenges in drug development. While the sulfonamide bond itself is relatively stable, its precursors and salt forms are prone to rapid hydrolysis and deliquescence. Moisture uptake does not merely alter stoichiometry; it generates acidic byproducts (e.g., sulfonic acids,

) that catalyze further degradation and corrode containment systems. This guide provides a self-validating framework for the lifecycle management of these materials, ensuring <0.5% water content maintenance from receipt to reactor.

Scientific Foundation: The Mechanism of Failure

To handle these materials effectively, one must understand the thermodynamics driving their failure.

  • Chemical Hydrolysis (The Primary Threat): Sulfonyl chloride intermediates are highly electrophilic. Upon contact with atmospheric moisture, they undergo irreversible hydrolysis:

    
    
    Impact: The generated 
    
    
    
    gas increases headspace pressure and lowers the pH of the bulk material, potentially degrading acid-sensitive moieties elsewhere in the molecule.
  • Physical Deliquescence (The Secondary Threat): Sulfonamide salts (e.g., sodium sulfamethoxazole) act as desiccant sinks. When the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water. Impact: This leads to "caking" (cementation), which requires mechanical force to break, creating dust hazards and dosing inaccuracies.

Protocol 1: Receipt and Hygroscopicity Classification

Objective: Determine the baseline water content and classify the material's risk level immediately upon arrival. Do not assume Certificate of Analysis (CoA) values are current.

Methodology:

  • Thermal Equilibration: Allow the shipping container to reach room temperature (

    
    ) before opening. Why? Opening a cold container in a warm lab causes immediate condensation on the powder surface.
    
  • Karl Fischer (KF) Titration (USP <921> Method Ic):

    • Use Coulometric KF for expected water content

      
      .
      
    • Anolyte: Use a ketone-specific reagent if the intermediate contains ketones/aldehydes to prevent side reactions.

    • Sample Transfer: Use a syringe or a weighing boat inside a dry bag to transfer the sample to the titrator.

Classification Criteria (Ph. Eur. 5.11): Perform a gravimetric sorption test (


 for 24h) if unknown.
ClassificationWeight Gain (

)
Handling RiskAction Level
Non-Hygroscopic

LowStandard GMP Storage
Slightly Hygroscopic

ModerateDesiccant Required
Hygroscopic

HighInert Atmosphere (Glove Box)
Very Hygroscopic

CriticalGlove Box + Single-Use Aliquots

Protocol 2: The "Hot Zone" – Dispensing and Handling

Objective: Transfer material from storage to reactor without breaking the "dry chain."

Workflow Diagram (Graphviz):

HandlingProtocol Start Material Retrieval Equilibrate Thermal Equilibration (Wait 3-4 hours) Start->Equilibrate CheckRH Check Lab RH (<40% Required) Equilibrate->CheckRH Decision Is Material Very Hygroscopic? CheckRH->Decision GloveBox Glove Box (N2 Atmosphere) Decision->GloveBox Yes (>15% uptake) GloveBag Disposable Glove Bag (Purged with Ar/N2) Decision->GloveBag No (<15% uptake) Dispense Weigh/Dispense (Use Antistatic Gun) GloveBox->Dispense GloveBag->Dispense Reseal Reseal: Heat Seal + Desiccant Dispense->Reseal

Figure 1: Decision logic for handling hygroscopic sulfonamide intermediates based on risk classification.

Detailed Steps:

  • Environment:

    • Ideally, handle in a glove box with

      
       purge (
      
      
      
      RH).
    • If a glove box is unavailable, use a pyramid glove bag . Purge with dry Nitrogen or Argon for 15 minutes before opening the container.

  • Static Control:

    • Dry powders generate significant static charge, causing them to "jump" or cling to spatulas.

    • Mandatory: Use an ionizing antistatic gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.

  • Tools: Use PTFE-coated spatulas. Stainless steel can corrode if the intermediate has already partially hydrolyzed to release

    
    .
    

Protocol 3: The "Onion" Storage Strategy

Objective: Create multiple barriers to moisture diffusion.

The Packaging Hierarchy:

  • Primary Layer (Contact):

    • Material: Low-Density Polyethylene (LDPE) bag, minimum 4 mil thickness.

    • Why? LDPE is chemically inert but permeable to water vapor over time. It protects the chemical integrity but not the dryness.

    • Closure: Heat seal. Do not use twist ties (they create channels for air ingress).

  • Secondary Layer (Desiccation):

    • Place the sealed Primary Layer into a second LDPE bag.

    • Add Desiccant: Insert a Tyvek-wrapped silica gel or molecular sieve packet between the first and second bag.

    • Calculation: Use 2 units of desiccant per 1 kg of intermediate.

    • Indicator: Add a reversible humidity indicator card (HIC) visible through the outer bag.

  • Tertiary Layer (Barrier):

    • Place the double-bagged system into a High-Density Polyethylene (HDPE) drum or an Aluminum laminate bag (Alu-bag).

    • Alu-bags offer the highest moisture barrier (Water Vapor Transmission Rate

      
      ).
      

Storage Conditions (ICH Q1A):

  • Long-Term:

    
    .[1]
    
  • Critical Intermediates: Store at

    
     to slow hydrolysis kinetics, but strictly adhere  to the equilibration rule before opening.
    

Troubleshooting and Recovery

If the Humidity Indicator Card turns pink (wet) or the material shows caking:

  • Stop: Do not use for GMP synthesis.

  • Re-Analyze: Perform KF titration.

  • Remediation (Drying):

    • Vacuum Oven: Dry at

      
       under full vacuum (
      
      
      
      ) with a nitrogen bleed.
    • Caution: Check the melting point first. Many sulfonamide intermediates have low melting points; heating them may cause fusion (melting) rather than drying.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1][2][3] Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination.[5] (2023).[1][3] Available at: [Link]

  • European Pharmacopoeia (Ph.[6][7][8][9][10] Eur.). Chapter 5.11 Characters Section in Monographs (Hygroscopicity). 10th Edition.

Sources

Application Notes and Protocols for the Coupling of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine-Sulfonamide Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial agents.[1][2][3][4] Its nitrogen-rich, electron-deficient nature allows for a multitude of interactions with biological targets. When coupled with a sulfonamide moiety—a key functional group known for its ability to act as a bioisostere for amides and engage in crucial hydrogen bonding—the resulting N-(pyrimidinyl)sulfonamide architecture presents a compelling pharmacophore for medicinal chemists.[5] This guide provides detailed procedures for the strategic coupling of a key building block, N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide , a molecule poised for derivatization to explore vast chemical space in the pursuit of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide the underlying chemical logic, enabling the user to not only execute the protocols but also to troubleshoot and adapt them for their specific research needs.

Chemical Rationale and Strategic Considerations

The target molecule, N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, offers two primary sites for diversification: the sulfonamide nitrogen and a position on the pyrimidine ring, which can be activated for coupling through halogenation. This guide will focus on two of the most powerful and versatile cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A common precursor for these couplings is a halogenated derivative, such as 5-bromo-2-methoxypyrimidine. The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is well-documented, with the general order of reactivity being I > Br > Cl.[1] The electron-deficient character of the pyrimidine ring makes these halides more susceptible to oxidative addition to a palladium(0) catalyst compared to their benzene analogs.[1]

Workflow for Diversification

The general strategy for diversifying N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide involves a two-step process: synthesis of the core scaffold followed by palladium-catalyzed cross-coupling.

G cluster_0 Scaffold Synthesis cluster_1 Diversification via Cross-Coupling A 5-Amino-2-methoxypyrimidine C N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide A->C Sulfonylation B Ethanesulfonyl chloride B->C D Halogenated Scaffold (e.g., 5-Bromo derivative) C->D Halogenation E Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) D->E F Buchwald-Hartwig Amination (Amines) D->F G Diverse Library of Analogs E->G F->G G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n(X) B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)L_n(Ar') D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar-X H->B I Base I->D G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n(X) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)L_n(NR'R'') D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G H Ar-X H->B I Base, R'R''NH I->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving reaction yield of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide synthesis Content type: Technical Support Center Guide

Executive Summary

This guide addresses yield optimization for the sulfonylation of 5-amino-2-methoxypyrimidine with ethanesulfonyl chloride . While conceptually simple, this reaction frequently suffers from three distinct failure modes: bis-sulfonylation , low conversion due to poor nucleophilicity of the heteroaryl amine, and hydrolytic decomposition of the sulfonyl chloride.

This document provides a self-validating protocol, a troubleshooting decision tree, and mechanistic insights to maximize yield and purity.

Part 1: The "Gold Standard" Protocol

Do not deviate from these baseline conditions until you have established a control.

Reaction Scheme

The synthesis involves the nucleophilic attack of the exocyclic amine at position 5 of the pyrimidine ring onto the sulfur of ethanesulfonyl chloride.

ReactionScheme SM1 5-amino-2- methoxypyrimidine Intermediate Tetrahedral Intermediate SM1->Intermediate SM2 Ethanesulfonyl chloride SM2->Intermediate Base Pyridine (Solvent/Base) Base->Intermediate Catalysis Product N-(2-methoxypyrimidin-5-yl) ethane-1-sulfonamide Intermediate->Product Major Path Byproduct Bis-sulfonamide (Impurity) Product->Byproduct Over-reaction (Excess SM2)

Figure 1: Reaction pathway showing the competition between mono-sulfonylation (desired) and bis-sulfonylation (undesired).[1]

Optimized Experimental Procedure
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv EtSO₂ClSlight excess ensures conversion; >1.2 equiv promotes bis-sulfonylation.
Solvent Anhydrous DCM (0.2 M)Pyridine can be used as solvent, but DCM allows easier workup and temperature control.[1]
Base Pyridine (3.0 equiv)Acts as an HCl scavenger and mild nucleophilic catalyst.[1]
Catalyst DMAP (0.05 equiv)Critical: 5-aminopyrimidines are weak nucleophiles.[1] DMAP forms a reactive N-sulfonylpyridinium intermediate.
Temperature 0 °C → RTInitial cooling suppresses bis-sulfonylation; warming drives conversion.

Step-by-Step Protocol:

  • Preparation: Dry 5-amino-2-methoxypyrimidine in a vacuum oven at 40°C for 4 hours. Moisture initiates sulfonyl chloride hydrolysis.

  • Dissolution: Dissolve the amine (1.0 equiv) and DMAP (0.05 equiv) in anhydrous DCM (concentration ~0.2 M) under Nitrogen/Argon. Add Pyridine (3.0 equiv).[1]

  • Addition: Cool the mixture to 0 °C . Dilute ethanesulfonyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise over 20 minutes.

    • Why? High local concentration of chloride favors bis-sulfonylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LC-MS after 4 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove pyridine), then Brine.[1] Dry over Na₂SO₄.[2]

Part 2: Troubleshooting & Optimization (FAQ)

Scenario A: "I have low conversion (<50%) and starting material remains."

Diagnosis: The 5-amino group on the pyrimidine is electron-deficient due to the ring nitrogens, making it a poor nucleophile. Mechanistic Insight: The "push" from the 2-methoxy group is often insufficient to overcome the electron-withdrawing nature of the pyrimidine ring.

Corrective Actions:

  • Add a Catalyst: If you aren't using DMAP, start now.[1] It transfers the sulfonyl group more efficiently than the amine can attack directly.

  • Switch Base/Solvent: Move to NaH (Sodium Hydride) in THF .[1]

    • Protocol: Treat the amine with NaH (1.2 equiv) in dry THF at 0 °C for 30 mins to generate the amide anion (highly nucleophilic). Then add EtSO₂Cl.

    • Warning: This is aggressive and risks bis-sulfonylation. Use exactly 1.0 equiv of sulfonyl chloride.

  • Check Reagent Quality: Ethanesulfonyl chloride hydrolyzes rapidly. If your bottle is old, you are adding ethanesulfonic acid (unreactive) and HCl.[1] Distill the chloride or buy fresh.

Scenario B: "I see a major impurity (M+ + 92 mass units)."

Diagnosis: Bis-sulfonylation.[3][4] The product (sulfonamide) is acidic (pKa ~9-10).[1] In the presence of base, it deprotonates and reacts with a second molecule of sulfonyl chloride.

Corrective Actions:

  • Reverse the Damage (The "Rescue" Protocol):

    • Do not discard the batch.

    • Treat the crude mixture (containing bis-product) with NaOH (2M) in MeOH/Water at reflux for 1 hour.

    • Chemistry: The second sulfonyl group is electron-withdrawing, making the S-N bond labile. Hydrolysis cleaves the second group much faster than the first, reverting the bis-impurity back to the desired mono-sulfonamide.

  • Strict Stoichiometry: Never exceed 1.1 equivalents of EtSO₂Cl in the primary reaction.

Scenario C: "The product is oiling out or difficult to crystallize."

Diagnosis: Pyrimidine sulfonamides often have poor solubility profiles. Purification Guide:

  • Recrystallization: The preferred solvent system is Ethanol/Water or Isopropanol . Dissolve in hot alcohol, add water until turbid, and cool slowly.

  • Acid/Base Extraction:

    • Dissolve crude in 1M NaOH (Product is soluble as a salt; neutral impurities are not).[1]

    • Wash with Ethyl Acetate (removes unreacted amine and neutral byproducts).[1]

    • Acidify the aqueous layer to pH 4-5 with HCl. The pure sulfonamide will precipitate.

Part 3: Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Start: Analyze LC-MS/TLC CheckConv Is Conversion > 90%? Start->CheckConv CheckBis Is Bis-Sulfonamide > 10%? CheckConv->CheckBis Yes LowConv Issue: Low Nucleophilicity or Hydrolyzed Reagent CheckConv->LowConv No HighBis Issue: Over-reaction CheckBis->HighBis Yes Success Proceed to Workup (Acid/Base Extraction) CheckBis->Success No Action1 1. Add DMAP (5%) 2. Check EtSO2Cl Quality 3. Switch to NaH/THF LowConv->Action1 Action2 1. Reduce EtSO2Cl to 1.0 eq 2. Perform NaOH/MeOH Rescue HighBis->Action2

Figure 2: Logic flow for diagnosing reaction outcomes based on LC-MS data.

References

  • General Sulfonylation of Heteroaryl Amines

    • Use of DMAP and Pyridine for electron-deficient amines.
    • Source: BenchChem Technical Support.[5][6][7] "Sulfonylation of Primary Amines - Troubleshooting & Optimization."

    • (General Protocol Validation)

  • Prevention of Bis-Sulfonylation

    • Mechanisms of di-sulfonylation and stoichiometry control.[7]

    • Source: Organic Chemistry Portal. "Sulfonamides - Synthesis and Protection."
  • Pyrimidine Chemistry & Nucleophilicity

    • Reactivity profiles of 5-aminopyrimidines and the effect of the 2-methoxy group.[6]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Standard Text for Heterocyclic Reactivity).

  • Rescue of Bis-Sulfonamides

    • Hydrolysis of bis-sulfonamides to mono-sulfonamides using basic conditions.
    • Source: Kallman, N. J., et al.[1] "A Robust Process for the Hydrolysis of Bis-Sulfonamides." Journal of Organic Chemistry.

    • (Note: This is a general chemical principle widely cited in process chemistry literature for sulfonamide optimiz
  • Analogous Synthesis (Bosentan Intermediates)

    • Sulfonylation of pyrimidine deriv
    • Source: Harrington, P. J., et al. "Research and Development of a Second-Generation Process for Bosentan."[1] Organic Process Research & Development, 2002, 6(2), 120–124.[1]

    • [1]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility hurdles encountered when working with this compound in aqueous buffers. The following question-and-answer format provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide powder is not dissolving in my aqueous buffer. What are the primary reasons for this?

A1: The poor aqueous solubility of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a common challenge stemming from its molecular structure. Several factors contribute to this issue:

  • Molecular Structure: The molecule contains both hydrophobic (pyrimidine and phenyl rings) and hydrophilic (sulfonamide and methoxy groups) regions. In aqueous environments, the hydrophobic portions tend to aggregate to minimize contact with water, leading to low solubility.

  • Crystalline Form: The solid-state of the compound, if highly crystalline, requires significant energy to break the crystal lattice, further hindering dissolution. Amorphous forms are generally more soluble than their crystalline counterparts.[1]

  • pH of the Buffer: Sulfonamides are weak acids, and their solubility is highly dependent on the pH of the solution.[2][3] At a pH below its pKa, the compound will be in its less soluble, unionized form.

  • Buffer Composition: Certain salts in buffer systems can interact with the compound, leading to precipitation or reduced solubility through the "salting-out" effect.

Q2: What is the first and most critical step I should take to improve the solubility of this sulfonamide?

A2: The most effective initial step is to adjust the pH of your aqueous buffer . Since sulfonamides are acidic, increasing the pH of the solution will ionize the sulfonamide group, significantly enhancing its aqueous solubility.[2][3]

Here is a logical workflow to determine the optimal pH:

pH Adjustment Workflow A Start: Undissolved Compound in Buffer B Measure the current pH of the suspension A->B C Incrementally add a dilute base (e.g., 0.1 M NaOH) B->C D Monitor for Dissolution (Visually or with a turbidity meter) C->D E Does the compound dissolve? D->E F Yes: Record the pH. This is your working pH. E->F Yes G No: Continue adding base E->G No H Has the pH reached the upper limit for your experimental system? G->H I Yes: pH adjustment alone is insufficient. Proceed to other methods. H->I Yes J No: Continue incremental base addition H->J No J->C

Caption: Workflow for pH-based solubility enhancement.

Important Consideration: While increasing the pH can improve solubility, ensure the final pH is compatible with the stability of your compound and the requirements of your downstream application (e.g., cell-based assays, enzymatic reactions).

Q3: pH adjustment helped, but I still can't reach my desired concentration. What are the next strategies I should consider?

A3: If pH modification alone is insufficient, the next step is to employ solubilizing excipients. These are agents that enhance the solubility of a compound without chemically modifying it. The most common and effective approaches for a compound like N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide are the use of co-solvents and cyclodextrins.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[4][5]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Stock Solution: Dissolve a high concentration of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your pH-adjusted aqueous buffer.

  • Observation: Observe the concentration at which precipitation occurs. This will give you the maximum tolerable co-solvent concentration for your desired final compound concentration.

Data Summary: Typical Starting Co-solvent Concentrations

Co-solventTypical Starting Concentration (% v/v) in Final SolutionNotes
DMSO1 - 5%Can have cytotoxic effects at higher concentrations.
Ethanol5 - 10%Generally well-tolerated in many biological systems.
Propylene Glycol10 - 20%A common excipient in pharmaceutical formulations.[4]
PEG 40010 - 30%Effective for many poorly soluble compounds.[6]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the non-polar solute.[7]

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic "guest" molecules, like your sulfonamide, forming an inclusion complex that is water-soluble.[10][11]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and is a very common and effective solubilizer.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective.

Experimental Protocol: Cyclodextrin-mediated Solubilization

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your pH-adjusted aqueous buffer to create a stock solution (e.g., 20% w/v).

  • Add Compound: Add the N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide powder directly to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Cyclodextrin Solubilization cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex A Sulfonamide D Complex A->D B Hydrophobic Cavity C Hydrophilic Exterior B->D

Sources

Minimizing side reactions during ethane-1-sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The "Sulfene" Trap

As researchers, we often treat all sulfonyl chlorides as identical electrophiles. This is a critical error when moving from aromatic reagents (e.g., Tosyl chloride) to aliphatic ones like Ethane-1-sulfonyl chloride (


) .

The Problem: Unlike aromatic analogs,


 possesses acidic 

-protons. In the presence of strong bases (e.g., Triethylamine), the reaction often does not proceed via a simple direct nucleophilic substitution (

). Instead, it undergoes an

-like elimination to form a highly reactive Sulfene intermediate (

).

The Consequence: This sulfene species is indiscriminate. It can oligomerize, react with trace moisture 100x faster than the chloride, or form stereochemically scrambled products. Controlling this pathway is the key to high yields.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways that dictate your product purity.

ReactionPathways Start Ethane-1-sulfonyl Chloride Base Base Selection Start->Base Direct Direct Substitution (SN2-like) Base->Direct Mild Base (Pyridine/DABCO) Sulfene Sulfene Intermediate (CH3CH=SO2) Base->Sulfene Strong Base (TEA/DIEA) Product Target Sulfonamide (High Purity) Direct->Product Nucleophile Attack Sulfene->Product Re-addition (Risky) SideProds Oligomers & Hydrolysis Products Sulfene->SideProds Rapid Degradation

Figure 1: Divergent reaction pathways. Strong bases promote the formation of the unstable sulfene intermediate, leading to side reactions.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I used dry DCM and TEA, but my yield is <50%."

Diagnosis: You likely triggered the sulfene pathway. Triethylamine (


) is basic enough to deprotonate the 

-carbon of

. Corrective Action:
  • Switch Bases: Use Pyridine (

    
    ) or N-Methylmorpholine (NMM) . These are sufficient to scavenge the HCl byproduct but too weak to rapidly deprotonate the 
    
    
    
    -carbon.
  • Temperature Control: If you must use a stronger base, cool the reaction to -78°C during addition and warm slowly.

Issue 2: "The product contains a persistent acidic impurity."

Diagnosis: Hydrolysis of the reagent.[1][2]


 reacts with water to form Ethanesulfonic acid (

) and HCl. Corrective Action:
  • Reagent Quality:

    
     is moisture sensitive.[3] Distill it if the liquid has turned yellow or cloudy.
    
  • Order of Addition: Do not add the chloride to the reaction vessel first. Dissolve your amine and base, cool to 0°C, and then add the sulfonyl chloride dropwise. This ensures the chloride immediately encounters the nucleophile, not ambient moisture.

Issue 3: "I see a 'M+108' impurity mass in LCMS."

Diagnosis: Bis-sulfonylation. Your primary amine product (


) has reacted with a second molecule of 

to form

. Corrective Action:
  • Stoichiometry: Reduce

    
     equivalents from 1.5x to 1.05x - 1.1x .
    
  • Dilution: High concentration favors intermolecular side reactions. Run the reaction at 0.1 M .

Optimized Experimental Protocol

This protocol is designed to suppress sulfene formation and minimize hydrolysis.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: Ethane-1-sulfonyl chloride (1.1 equiv)

  • Base: Pyridine (3.0 equiv) OR TEA (1.5 equiv) only if strictly < -10°C

  • Solvent: Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Add the Amine (1.0 eq) and Pyridine (3.0 eq) to the flask. Dissolve in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

    • Why? Kinetic control. Low temp slows the rate of hydrolysis and elimination relative to substitution.

  • Addition: Dilute the

    
     (1.1 eq) in a small volume of DCM. Add this solution dropwise  over 10-15 minutes.
    
    • Why? Prevents localized "hotspots" of excess reagent that drive bis-sulfonylation.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench: Once complete, add 0.5 mL of N,N-dimethylethylenediamine (or similar primary amine) and stir for 10 mins.

    • Why? This "scavenger" reacts with any remaining

      
      , converting it to a water-soluble sulfonamide that is easily removed during workup.
      
  • Workup:

    • Wash organic layer with 1M HCl (to remove Pyridine/excess amine).

    • Wash with Sat.

      
        (to remove Ethanesulfonic acid).
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Data Summary: Base Selection Impact

The following table summarizes the impact of base selection on the yield of a model coupling (Benzylamine +


).
BasepKa (conj. acid)Mechanism DominanceTypical YieldMajor Impurity
Pyridine 5.2Direct Substitution (

)
85-95% None
DABCO 8.8Mixed70-80%Some Oligomers
Triethylamine 10.7Sulfene Elimination40-60%Complex mixture
K2CO3 (aq) 10.3Schotten-Baumann60-75%Hydrolysis (

)

Troubleshooting Logic Tree

Use this flow to diagnose issues in real-time.

TroubleshootingTree Problem Identify Problem Check1 Is Yield Low? Problem->Check1 Check2 Did you use TEA/DIEA? Check1->Check2 Yes Sol1 Switch to Pyridine or cool to -20°C Check2->Sol1 Yes (Sulfene Issue) Check3 Is Starting Material Remaining? Check2->Check3 No Sol2 Reagent Hydrolyzed. Distill EtSO2Cl or Dry Solvents Check3->Sol2 Yes Check4 Bis-sulfonylation? Check3->Check4 No Sol3 Reduce EtSO2Cl eq to 1.05x Check4->Sol3 Yes

Figure 2: Decision tree for troubleshooting common coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use water/THF mixtures (Schotten-Baumann conditions)? A: Yes, but with caution. Because aliphatic sulfonyl chlorides hydrolyze slower than aromatic ones but faster than acyl chlorides, you must keep the temperature low (0°C). Use an inorganic base like


 or 

. However, the anhydrous DCM/Pyridine method generally offers higher yields for valuable amines.

Q: My


 is dark brown. Can I use it? 
A:  No. The color indicates decomposition into HCl and sulfur oxides. Distill it under reduced pressure. If distillation is not possible, wash a DCM solution of the reagent with ice-cold water and dry rapidly over 

immediately before use.

Q: Why do I need to add the chloride last? A: If you add the amine to the chloride, the chloride is in large excess at the start of the addition. This promotes bis-sulfonylation (reaction of the product with more chloride). Adding chloride to the amine ensures the amine is always in excess until the very end.

References

  • King, J. F. (1975).[4] "Return of the sulfenes." Accounts of Chemical Research, 8(1), 10–17. [Link]

  • RSC Advances. (2014). "Microwave-assisted synthesis of sulfonamides." RSC Advances. [Link]

  • Organic Syntheses. "Methanesulfonyl Chloride and General Handling." Organic Syntheses, Coll. Vol. 4. [Link]

Sources

Technical Support Center: Sulfonamide Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Optimizing pH Conditions for Sulfonamide Stability Ticket ID: SULF-STAB-OPT-001

Executive Summary & Core Theory

The Stability-Solubility Paradox: For sulfonamides, stability and solubility often exist in tension. Sulfonamides act as amphoteric electrolytes.

  • Acidic pH (< pKa1 ~2): The drug is cationic. Solubility is moderate, but hydrolytic degradation is rapid (acid-catalyzed cleavage of the S-N bond).

  • Neutral pH (pH 5-7): The drug is often in its neutral (zwitterionic or non-ionized) form. Hydrolytic stability is maximal , but aqueous solubility is minimal , leading to precipitation risks.

  • Alkaline pH (> pKa2 ~6-10): The drug is anionic. Solubility is maximal (often used for injection formulations), but the drug becomes susceptible to base-catalyzed hydrolysis and oxidative degradation.

Optimal Target: For most sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine), the pH of maximum stability (


) typically lies between pH 6.0 and 7.5 . However, formulation often requires pH > 8.0  to achieve therapeutic concentration, necessitating a trade-off managed by buffers and cosolvents.

Interactive Troubleshooting Guide (FAQ)

Q1: "My sulfonamide precipitates immediately upon buffering at pH 5.0. Why?"

Diagnosis: You have likely reached the intrinsic solubility limit of the neutral species. Technical Insight: At pH values between the two pKa points (typically pH 3–6), the sulfonamide exists largely as a neutral, hydrophobic species. Action Plan:

  • Calculate Ionization: Use the Henderson-Hasselbalch equation. Ensure pH is at least 1 unit above the sulfonamide

    
     (usually the 
    
    
    
    of the sulfonamide nitrogen, ~5.8–6.5) to ensure >90% ionization.
  • Cosolvent Addition: If pH cannot be raised (due to stability concerns), add 10-20% Propylene Glycol or PEG 400. This decreases the dielectric constant of the solvent, stabilizing the neutral form.

Q2: "I see degradation even at neutral pH. Is my buffer reacting with the drug?"

Diagnosis: You are likely observing General Acid-Base Catalysis . Technical Insight: Unlike specific acid-base catalysis (driven purely by


 or 

), general catalysis is driven by the buffer species itself (e.g., Phosphate or Citrate ions acting as proton donors/acceptors). Action Plan:
  • Switch Buffers: Move from Phosphate (high catalytic potential) to non-nucleophilic buffers like TRIS or HEPES (if biologically compatible) or Acetate (if lower pH is needed).

  • Buffer Strength Test: Perform the experiment at constant pH but varying buffer concentrations (e.g., 10mM, 50mM, 100mM). If degradation rate (

    
    ) increases with buffer concentration, buffer catalysis is confirmed.
    
Q3: "My HPLC shows unknown peaks appearing only in transparent vials, not amber ones."

Diagnosis: Photolytic degradation (Photolysis). Technical Insight: Sulfonamides absorb UV/Vis light, leading to the cleavage of the S-N bond or oxidation of the amine group (formation of azo/nitro compounds). This is distinct from pH hydrolysis but often mistaken for it. Action Plan:

  • Strict Dark Control: All stability experiments must be conducted in amber glassware or foil-wrapped containers.

  • ICH Q1B Compliance: Verify if the degradation matches the photostability profile outlined in ICH Q1B guidelines.

Visualizing the Degradation Pathway[1][2]

The following diagram illustrates the mechanistic fate of sulfonamides under varying pH conditions.

SulfonamideDegradation cluster_conditions pH Conditions Acid Acidic (pH < 3) Cationic Form Hydrolysis S-N Bond Cleavage (Hydrolysis) Acid->Hydrolysis Fast (H+ Catalyzed) Neutral Neutral (pH 4-6) Neutral/Zwitterionic Neutral->Hydrolysis Minimal (Max Stability) Precipitation Precipitation (Low Solubility) Neutral->Precipitation High Risk Base Alkaline (pH > 8) Anionic Form Base->Hydrolysis Slow (OH- Catalyzed) Products Degradation Products: Sulfanilic Acid + Amine Hydrolysis->Products

Figure 1: Mechanistic pathway of sulfonamide degradation and solubility risks across the pH spectrum.[1][2][3][4]

Experimental Protocol: Determination of pH-Rate Profile

Objective: To empirically determine the


 (observed rate constant) across a pH range to identify the 

(pH of maximum stability).
Reagents & Equipment
  • API: Sulfonamide standard (>99% purity).

  • Buffers: Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Keep ionic strength constant (

    
    ) using NaCl.
    
  • Equipment: HPLC with UV detector (typically 254-270 nm), Thermostated water bath (

    
     for accelerated study).
    
Workflow Diagram

StabilityProtocol cluster_incubation Accelerated Degradation Start Start: Buffer Preparation (Constant Ionic Strength) Spike Spike API (Final Conc: 100 µg/mL) Start->Spike Split Split into Aliquots (Amber Vials) Spike->Split Heat Incubate at 60°C Split->Heat Timepoints Sample at t=0, 24, 48, 72h Heat->Timepoints Quench Quench Reaction (Cool to 4°C / Dilute) Timepoints->Quench Analyze HPLC Analysis (Quantify % Remaining) Quench->Analyze Calc Calculate k_obs (First-Order Kinetics) Analyze->Calc

Figure 2: Step-by-step workflow for accelerated stability testing.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0. Adjust ionic strength to 0.5M using NaCl to eliminate salt effects.

  • Sample Preparation: Dissolve sulfonamide in a minimal amount of solvent (if necessary) and spike into buffers to reach ~100 µg/mL.

  • Thermal Stress: Place sealed amber vials in a water bath at

    
     (Elevated temperature is required to see degradation within a reasonable timeframe, per Arrhenius principles).
    
  • Sampling: Remove aliquots at defined intervals (0, 24, 48, 72, 96 hours).

  • Quenching: Immediately cool samples on ice or dilute with mobile phase to stop the reaction.

  • Analysis: Inject into HPLC.

  • Calculation: Plot

    
     vs. Time. The slope of the line is 
    
    
    
    .
Data Analysis Template

Use the following table structure to organize your kinetic data:

pH ConditionRate Constant (

,

)
Half-life (

, h)
Mechanism Dominance
2.0

~133Specific Acid Catalysis
4.0

~6300Mixed / Transition
7.0

~27,700Maximum Stability
9.0

~8,600Specific Base Catalysis

Note: Data above are simulated values typical for Sulfamethoxazole at elevated temperatures.

References & Authoritative Sources

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (The foundational text for pH-rate profiles and buffer catalysis).

  • Iley, J., Lopes, F., & Moreira, R. (2001).[3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry (RSC).

  • International Council for Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Provides environmental context for stability at neutral pH).

Sources

Removing residual solvents from N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to residual solvent removal from N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide crystals. This document synthesizes regulatory guidelines, established purification principles, and field-proven methodologies to ensure the final Active Pharmaceutical Ingredient (API) meets the highest standards of purity and safety.

Frequently Asked Questions (FAQs)

Q1: Why is controlling residual solvents in my N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide API critical?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by manufacturing techniques.[1][2] Controlling their levels is paramount for several reasons:

  • Patient Safety: Many solvents are toxic and pose risks to human health. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits based on toxicological data.[2][3][4]

  • API Stability: Entrapped solvents can affect the physicochemical properties of the API, including its crystal structure (polymorphism), stability, and dissolution rate.[5][6]

  • Product Quality & Performance: The presence of solvents can impact the final drug product's manufacturability, appearance, and therapeutic efficacy.

Q2: How do I know the acceptable limit for a specific solvent in my API?

A2: The acceptable limits are defined by the ICH Q3C (R8) guidelines, which classify solvents into three classes based on their toxicity.[2][7]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards. Their use should be strongly justified.

  • Class 2: Solvents to be limited due to their inherent toxicity. Limits are expressed as Permitted Daily Exposure (PDE) and concentration in ppm.

  • Class 3: Solvents with low toxic potential. A limit of 5000 ppm is generally acceptable without justification.

You must identify all solvents used in your synthesis and purification process and ensure their levels are below the ICH-defined limits.[1][4]

Table 1: Examples of ICH Q3C Solvent Classification & Limits

ClassSolvent ExampleConcentration Limit (ppm)Rationale for Classification
Class 1 Benzene2Carcinogen
Carbon Tetrachloride4Toxic and Environmental Hazard
Class 2 Acetonitrile410Toxicant
Methylene Chloride600Toxicant
Toluene890Toxicant
Class 3 Acetone5000Low Toxic Potential
Ethanol5000Low Toxic Potential
Heptane5000Low Toxic Potential

Note: This table is not exhaustive. Refer to the complete ICH Q3C guidelines for a full list of solvents and their limits.[2]

Q3: Can removing solvents affect the crystal structure of my sulfonamide compound?

A3: Yes, this is a critical consideration. Sulfonamides are well-known to exhibit polymorphism, meaning they can exist in different crystal structures.[5][8][9] The choice of solvent and the method of its removal can influence which polymorphic form is obtained.[6][8][10] Aggressive drying conditions (e.g., high temperature) or the desolvation of a solvate (a crystal form that incorporates solvent molecules into its lattice) can trigger a transition to a different, potentially less stable or less soluble, polymorphic form.[11] It is crucial to characterize the crystal form (e.g., via XRPD, DSC) before and after the solvent removal process.

Troubleshooting Guide: Specific Issues & Solutions

Scenario 1: Standard vacuum drying is ineffective for removing a high-boiling point solvent (e.g., DMF, DMSO, NMP).

Question: I have dried my N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide crystals under vacuum at 50°C for 24 hours, but GC-HS analysis still shows unacceptable levels of DMF. Why is this happening and what is the solution?

Answer: High-boiling point solvents have low vapor pressures, making them difficult to remove by conventional vacuum drying alone, especially if they are trapped within the crystal lattice.[12] The key is to employ a technique that can more effectively displace these tenacious solvent molecules.

Root Cause Analysis & Solution Workflow

Caption: Decision workflow for high-boiling point solvent removal.

Detailed Protocol: Slurry Washing

This technique is preferred when a full recrystallization is undesirable due to potential yield loss or polymorphic changes. The principle is to suspend the crystals in a liquid (an "anti-solvent") in which the API is insoluble, but the residual solvent is soluble.

  • Anti-Solvent Selection: Choose a volatile, low-toxicity solvent (e.g., heptane, methyl tert-butyl ether) in which N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide has negligible solubility. The residual solvent (DMF) should be miscible with the anti-solvent.

  • Procedure: a. Place the API crystals in a clean, appropriately sized vessel. b. Add a sufficient volume of the chosen anti-solvent to create a stirrable slurry (typically 5-10 volumes relative to the API mass). c. Stir the slurry at a controlled temperature (ambient or slightly elevated, e.g., 30-40°C) for a defined period (e.g., 1-4 hours). This allows the DMF to partition from the crystal surface into the bulk anti-solvent. d. Isolate the solid by vacuum filtration.[13] e. Wash the filter cake with fresh, cold anti-solvent (2-3 volumes) to remove the DMF-laden mother liquor.[14] f. Dry the purified crystals under vacuum until a constant weight is achieved.

  • Validation: Analyze the dried crystals by GC-HS to confirm the DMF level is below the ICH limit (880 ppm).

Scenario 2: Residual solvent is trapped within the crystal lattice and cannot be removed by surface washing.

Question: My slurry wash was unsuccessful. I suspect the solvent (e.g., Isopropanol) is incorporated into the crystal structure itself. How can I remove it?

Answer: When solvents are occluded within the crystal lattice, surface-level treatments are ineffective. You must disrupt the crystal structure to release the trapped molecules. This can be achieved through recrystallization or, in some cases, a specialized drying technique that uses a displacing agent.

Recommended Technique: Recrystallization

Recrystallization is a fundamental purification technique that involves dissolving the impure solid and allowing it to re-form, leaving impurities (including solvents) in the mother liquor.[15][16][17][18]

Recrystallization Workflow Diagram

G start Start: API with Occluded Solvent solvent_selection 1. Solvent System Selection - High solubility when hot - Low solubility when cold start->solvent_selection dissolution 2. Dissolution - Dissolve API in minimum  amount of hot solvent solvent_selection->dissolution filtration 3. Hot Filtration (Optional) - Remove insoluble impurities dissolution->filtration cooling 4. Cooling & Crystallization - Slow cooling promotes  large, pure crystals filtration->cooling isolation 5. Crystal Isolation - Vacuum filtration cooling->isolation washing 6. Washing - Wash with cold, fresh solvent isolation->washing drying 7. Drying - Vacuum oven at  appropriate temperature washing->drying end End: Pure API, Solvent Level Below Limit drying->end

Caption: Step-by-step workflow for API purification via recrystallization.

Detailed Protocol: Recrystallization from a Single Solvent System

  • Solvent Screening: Identify a suitable Class 3 solvent (e.g., ethanol, ethyl acetate, isopropanol) in which N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is highly soluble at elevated temperatures but poorly soluble at low temperatures (0-5°C).[18]

  • Procedure: a. Charge the API into a reactor. b. Add the minimum amount of hot solvent required to achieve complete dissolution. c. Optional: If insoluble matter is present, perform a hot filtration. d. Cool the solution slowly and with controlled agitation to induce crystallization. Seeding with a small amount of pure crystals can help control the crystal form and size.[11] e. Once crystallization is complete, continue to cool the slurry to 0-5°C to maximize yield. f. Isolate the crystals by filtration.[13] g. Wash the filter cake with a small amount of ice-cold recrystallization solvent to displace the impure mother liquor.[14] h. Dry the crystals under vacuum at a temperature well below the compound's melting point until residual solvent levels are compliant.

Alternative Technique: Vacuum Hydration

For stubborn, entrapped solvents, a novel approach is to introduce water vapor during the vacuum drying process.[19][20][21] The water molecules can displace the trapped organic solvent molecules from the crystal lattice. The absorbed water can then be removed by a final standard vacuum drying step.[19] This method is particularly useful for APIs that are stable hydrates or can tolerate transient exposure to moisture.

Summary of Recommended Drying Conditions

The optimal drying conditions depend on the solvent being removed and the thermal stability of the API. The goal is to maximize the vapor pressure of the solvent without causing thermal degradation or polymorphic transition of the N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Table 2: General Guidance for Vacuum Drying Conditions

Residual Solvent TypeBoiling Point (°C)Recommended Temp. Range (°C)Vacuum LevelKey Considerations
Volatile (Class 3)
Acetone5630 - 45High (<10 mbar)Generally easy to remove.
Ethanol7840 - 60High (<10 mbar)Can form solvates; monitor crystal form.
Ethyl Acetate7740 - 55High (<10 mbar)Relatively straightforward removal.
Less Volatile (Class 2)
Toluene11150 - 70High (<10 mbar)Higher temperature needed; monitor for degradation.
Acetonitrile8245 - 60High (<10 mbar)Can be tenacious; consider nitrogen bleed.
High-Boiling (Class 2)
DMF15360 - 80High (<5 mbar)Very difficult. Standard drying often fails. Requires slurry wash or recrystallization.
NMP20270 - 90High (<5 mbar)Extremely difficult. Recrystallization is almost always necessary.

Disclaimer: These are starting-point recommendations. Specific conditions must be developed and validated for your specific process and equipment.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • impurities: guideline for residual solvents q3c(r8). International Council for Harmonisation (ICH). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

  • impurities: guideline for residual solvents q3c(r7). International Council for Harmonisation (ICH). [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. [Link]

  • Recrystallization (chemistry). Chemistry Research Starters - EBSCO. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. [Link]

  • Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Picking the best purification method for your API can be a tricky challenge. Sannova. [Link]

  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. MDPI. [Link]

  • Single-solvent recrystallisation. University of York. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Research Repository. [Link]

  • What Is Purpose of Vacuum Filtration In Recrystallization. Hawach. [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • API Reaction Solution. Tiei. [Link]

  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. American Pharmaceutical Review. [Link]

  • A Versatile Method of Ambient-Temperature Solvent Removal. PMC. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Vacuum pump for vacuum crystallization. EVP Vacuum Solution. [Link]

  • N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography. [Link]

  • N-[5-(2-methoxyphenoxy)-2-morpholin-4-yl-6-[2-(thiophen-2-ylsulfonylamino)ethoxy]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide. PubChem. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. [Link]

  • Determination of Residual Solvents In Bulk Drug and Formulations. ResearchGate. [Link]

  • Preparation of sulfonamide herbicide process intermediates.
  • Journal of Molecular Structure. Digital CSIC. [Link]

Sources

Validation & Comparative

Structural Activity Relationship (SAR) of Methoxy vs. Ethoxy Pyrimidine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkoxy Decision Point

In the optimization of pyrimidine sulfonamides—whether for sulfonylurea herbicides (targeting ALS) or pharmaceuticals (e.g., Endothelin receptor antagonists, MPS1 inhibitors)—the substitution pattern on the pyrimidine ring is a critical determinant of efficacy.

The transition from a Methoxy (-OCH₃) to an Ethoxy (-OCH₂CH₃) group is not merely a change in lipophilicity; it is a strategic maneuver to alter metabolic clearance rates (Cl_int) and induce steric selectivity. While the methoxy group is often the "default" for maximizing ligand efficiency (LE) due to its small volume, the ethoxy group serves as a powerful tool to dial out off-target activities and modulate solubility, often at the cost of a slight reduction in primary potency.

This guide objectively compares these two substituents, providing experimental evidence and decision frameworks to support your lead optimization strategy.

Physicochemical & Structural Profile[1][2][3][4]

The choice between methoxy and ethoxy fundamentally alters the physicochemical landscape of the molecule. The following data summarizes the shift in properties for a representative pyrimidine sulfonamide scaffold.

Table 1: Comparative Physicochemical Metrics
FeatureMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Impact on SAR
Steric Volume ~30 ų~48 ųEthoxy requires a deeper hydrophobic pocket; creates clashes in tight active sites.
Lipophilicity (

cLogP)
Reference (0.0)+0.4 to +0.5Ethoxy increases permeability but decreases aqueous solubility.
Electronic Effect (

)
-0.27 (Donating)-0.24 (Donating)Negligible difference in electronic donation to the pyrimidine ring.
Rotational Freedom Low (Methyl rotation)Moderate (Ethyl rotation)Ethoxy introduces an entropic penalty upon binding if the pocket is rigid.
Metabolic Liability High (O-Demethylation)Moderate (O-Deethylation)Ethoxy often shifts the metabolic soft spot or slows the rate of dealkylation.

Biological Performance: Potency vs. Selectivity[5][6]

Potency: The "Tight Fit" of Methoxy

In both herbicidal and pharmaceutical contexts, the methoxy group is historically privileged.

  • Herbicides (ALS Inhibitors): In sulfonylureas like Chlorsulfuron, the methoxy group on the pyrimidine/triazine ring binds in a specific hydrophobic sub-pocket of the Acetolactate Synthase (ALS) enzyme. Replacing this with ethoxy often results in a 2-5x loss in potency due to steric clashing with the backbone residues defining the pocket size [1].

  • Pharmaceuticals: For compact binding sites, the methoxy group maximizes van der Waals contacts without inducing strain.

Selectivity: The Ethoxy Advantage (Case Study)

The ethoxy group shines when "dialing out" off-target kinase activity. A pivotal study on MPS1 (Monopolar Spindle 1) inhibitors demonstrated this principle effectively [2].

  • Challenge: A methoxy-pyrimidine lead showed potent MPS1 inhibition (IC50 = 11 nM) but poor selectivity against CDK2 (Cyclin-dependent kinase 2), a common off-target.

  • Solution: Switching to an ethoxy substituent.[1]

  • Result:

    • MPS1 Potency: Maintained (IC50 = 13 nM).

    • CDK2 Selectivity: Drastically improved. The slightly larger ethoxy group clashed with the smaller "gatekeeper" region of CDK2, effectively excluding the molecule, while the MPS1 pocket accommodated the extra bulk.

Metabolic Stability: Blocking the "Soft Spot"

Pyrimidine methyl ethers are notorious "soft spots" for Cytochrome P450 (CYP) enzymes, undergoing rapid O-demethylation .[2]

  • Mechanism: CYP enzymes hydroxylate the alpha-carbon, leading to a hemiacetal intermediate that collapses to release formaldehyde and the phenol/hydroxypyrimidine.

  • Ethoxy Effect: While O-deethylation occurs, the rate is often slower due to steric hindrance interfering with the CYP heme iron approach. Furthermore, the increased lipophilicity of the ethoxy group can sometimes drive the molecule toward alternative clearance pathways (e.g., glucuronidation), altering the toxicity profile.

Visualizing the Mechanism

The following diagram illustrates the structural divergence and metabolic fate of the two analogues.

SAR_Mechanism cluster_0 Scaffold Selection cluster_1 Metabolic Fate (Liver Microsomes) Lead Pyrimidine Sulfonamide Scaffold Methoxy Methoxy (-OCH3) High Potency / Low Selectivity Lead->Methoxy Default Optimization Ethoxy Ethoxy (-OCH2CH3) High Selectivity / Lower Solubility Lead->Ethoxy Selectivity Optimization CYP CYP450 Enzyme Methoxy->CYP Ethoxy->CYP Unstable O-Demethylation (Rapid Clearance) CYP->Unstable Methoxy Substrate Stable Steric Shielding (Slower Clearance) CYP->Stable Ethoxy Substrate

Figure 1: Decision pathways for substituent selection and their subsequent metabolic implications.[2]

Experimental Protocols

To validate the SAR choice between methoxy and ethoxy, two critical assays must be performed: Microsomal Stability (to assess metabolic liability) and Kinase/Enzyme Inhibition (to assess potency/selectivity).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) difference between methoxy and ethoxy analogues.[2]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).[3]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    

Success Criteria:

  • Methoxy: Likely high clearance (

    
    ).[4]
    
  • Ethoxy: Target improvement (

    
    ).
    
Protocol B: General Synthesis (Suzuki Coupling)

Objective: Install the pyrimidine moiety onto the sulfonamide core.

  • Starting Material: 2,4-dichloropyrimidine-5-sulfonamide derivative.

  • Displacement: React with Sodium Methoxide (0.5M in MeOH) or Sodium Ethoxide (0.5M in EtOH) at 0°C to RT.

    • Note: The 4-position is more electrophilic. Control stoichiometry (1.0 eq) to avoid disubstitution if preserving a chloride.

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). Methoxy analogues typically elute later (more polar) than ethoxy analogues.

Decision Guide: When to Switch?

Use this logic flow to determine the optimal substituent for your series.

Decision_Tree Start Lead Optimization Phase Q1 Is the Target Potency < 10 nM? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 Yes KeepMethoxy Keep Methoxy (-OCH3) Prioritize LE & Potency Q1->KeepMethoxy No (Optimize Core First) Q3 Is Selectivity an Issue? Q2->Q3 No SwitchEthoxy Switch to Ethoxy (-OEt) Prioritize Selectivity/Stability Q2->SwitchEthoxy Yes (Metabolic Hotspot) Q3->KeepMethoxy No Q3->SwitchEthoxy Yes (Off-Target Clash)

Figure 2: Strategic decision tree for SAR optimization.

References

  • Duggleby, R. G., et al. (2008). Structure-activity relationships for a new family of sulfonylurea herbicides. ResearchGate. Link

  • Kusakabe, K., et al. (2015). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry / PMC. Link

  • Burna, K., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization. Biointerface Research in Applied Chemistry. Link

  • BenchChem Application Notes. (2025). Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro. Link

Sources

A Comparative Guide to the Purity Validation of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the assurance of drug substance purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison for validating the purity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a novel sulfonamide derivative. As this molecule is not extensively documented in publicly available literature, this guide will establish a robust analytical framework based on the well-understood chemistry of sulfonamides and pyrimidines, and established analytical principles. We will present a comprehensive HPLC-UV method as the primary analytical technique and compare its performance with Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE). Our focus will be on the causality behind experimental choices, ensuring a self-validating system, and grounding our protocols in authoritative references.

The structure of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, with its pyrimidine and sulfonamide moieties, presents a unique analytical challenge. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a well-designed purity method must be specific, sensitive, and robust enough to separate and quantify these impurities at trace levels.

The Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability.[1][2] The chromophores present in the pyrimidine ring of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide allow for sensitive detection by UV.

Experimental Workflow for HPLC-UV Method Validation

The following workflow outlines the logical steps for developing and validating an HPLC-UV method for purity analysis, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity / Peak Purity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Purity Testing Val5->App1 App2 Stability Studies Val5->App2

Caption: Workflow for the development and validation of an HPLC-UV analytical method.

Step-by-Step Experimental Protocol for HPLC-UV Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to the moderate polarity of the analyte.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the sulfonamide group, leading to better peak shape.

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to ensure the elution of potential impurities with a wide range of polarities. A typical gradient could be:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a wavelength of around 254 nm is likely to provide good sensitivity for the parent compound and potential impurities containing the pyrimidine chromophore.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[4][5] The drug substance should be subjected to stress conditions such as:

  • Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the developed HPLC-UV method to ensure that any degradation products are well-resolved from the main peak and from each other.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust method for routine quality control, other techniques can offer advantages in specific scenarios, such as impurity identification or higher sensitivity.

Logical_Relationship cluster_Impurities Potential Impurities cluster_Methods Purity Validation Methods Compound N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide Impurity1 Starting Materials (e.g., 5-amino-2-methoxypyrimidine) Compound->Impurity1 Impurity2 Reaction By-products Compound->Impurity2 Impurity3 Degradation Products Compound->Impurity3 HPLC HPLC-UV Impurity1->HPLC LCMS LC-MS Impurity1->LCMS CE Capillary Electrophoresis Impurity1->CE Impurity2->HPLC Impurity2->LCMS Impurity2->CE Impurity3->HPLC Impurity3->LCMS Impurity3->CE

Caption: Logical relationship between the compound, its potential impurities, and the validation methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][6] This technique is particularly valuable for the identification of unknown impurities and for quantifying impurities at very low levels.

Advantages over HPLC-UV:

  • Higher Sensitivity and Specificity: LC-MS can detect impurities at much lower concentrations than HPLC-UV.[7][8] The mass-to-charge ratio information provides a higher degree of confidence in peak identification.

  • Impurity Identification: By providing molecular weight information and fragmentation patterns (in the case of MS/MS), LC-MS is a powerful tool for the structural elucidation of unknown impurities and degradation products.[9]

Disadvantages:

  • Higher Cost and Complexity: LC-MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.

  • Matrix Effects: The ionization process in the mass spectrometer can be suppressed or enhanced by the sample matrix, potentially affecting quantitation accuracy.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[7][9][10][11] It offers very high separation efficiency and requires minimal sample and solvent consumption.

Advantages over HPLC-UV:

  • High Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation of closely related impurities.[9][11]

  • Low Sample and Solvent Consumption: The small capillary dimensions result in significantly lower consumption of samples and reagents.[9]

  • Orthogonal Separation Mechanism: The separation mechanism in CE is different from that of reversed-phase HPLC, making it a valuable complementary technique for confirming purity.

Disadvantages:

  • Lower Sensitivity with UV Detection: Conventional UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Reproducibility Challenges: The reproducibility of migration times can be more challenging to control compared to HPLC retention times.

Performance Comparison

The following table summarizes the typical performance characteristics of the three techniques for the analysis of sulfonamide-related compounds.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CZE-UV)
Principle Chromatographic separation based on polarity, with UV absorbance detection.Chromatographic separation coupled with mass-based detection.Electrophoretic separation based on charge-to-size ratio, with UV absorbance detection.
Typical LOD 1-10 ng/mL0.01-1 ng/L[7]10-100 ng/mL
Typical LOQ 5-50 ng/mL0.1-10 ng/L[7]50-200 ng/mL
Linearity (R²) > 0.999> 0.995[7]> 0.99
Precision (%RSD) < 2%< 15%[8]< 5%
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on mass-to-charge ratio.Excellent, based on orthogonal separation mechanism.
Impurity ID Limited to comparison with reference standards.Excellent, provides molecular weight and fragmentation data.Limited.
Cost & Complexity ModerateHighModerate

Conclusion and Recommendations

For the routine quality control and purity validation of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a well-validated HPLC-UV method is the recommended primary approach. Its robustness, cost-effectiveness, and proven reliability in pharmaceutical analysis make it ideal for release testing and stability studies.

LC-MS should be employed as a complementary technique, particularly during process development and for the characterization of unknown impurities and degradation products. Its superior sensitivity and specificity are invaluable for in-depth impurity profiling and for ensuring the comprehensive understanding of the drug substance's purity.

Capillary Electrophoresis serves as an excellent orthogonal technique to confirm the purity profile obtained by HPLC. Its different separation mechanism provides an additional layer of confidence in the analytical results.

By employing a multi-faceted approach that leverages the strengths of each of these analytical techniques, researchers and drug development professionals can establish a comprehensive and robust purity validation system for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Capillary electrophoresis (CE) has a significant role in drug discovery and manufacturing processes and has a potential to grow further, due to new developments that can provide highly sensitive and high throughput analysis. This review illustrates recent applications of CE in pharmaceutical analysis (2005–present). Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available from: [Link]

  • Capillary electrophoresis for pharmaceutical analysis. PubMed. Available from: [Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. National Center for Biotechnology Information. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]

  • Journal of Molecular Structure. Digital CSIC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available from: [Link]

  • (PDF) Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. Available from: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Capillary Electrophoresis in Quality Control: Part I: Application for Therapeutic Proteins. Sciex. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available from: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available from: [Link]

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. Available from: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. Available from: [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available from: [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available from: [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

Sources

Differentiation Guide: N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide vs. Synthesis By-products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidine-based sulfonamides—common pharmacophores in endothelin receptor antagonists and antineoplastic agents—purity is paramount. The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide (Target 1 ) presents a specific challenge: the competitive formation of the N,N-bis(ethylsulfonyl) impurity (Impurity 2 ) and the potential hydrolysis of the methoxy group to the pyrimidinone derivative (Impurity 3 ).

This guide provides a definitive technical framework to differentiate the target mono-sulfonamide from its critical process impurities. We move beyond basic characterization to establish a self-validating analytical workflow using orthogonal detection methods (HPLC-MS and 1H NMR).

The Synthetic Challenge: Mechanism of Impurity Formation

The core reaction involves the nucleophilic attack of 5-amino-2-methoxypyrimidine on ethanesulfonyl chloride. However, the thermodynamics of this reaction favor side pathways if stoichiometric control is lost.

Reaction Pathway Analysis

The primary failure mode is over-sulfonylation . The pKa of the resulting sulfonamide N-H is approximately 9.5–10.5. In the presence of a base (e.g., triethylamine or pyridine), the mono-sulfonamide is deprotonated to form a sulfonamidate anion, which is more nucleophilic than the starting aniline, rapidly reacting with excess sulfonyl chloride to form the bis-sulfonamide.

ReactionPathways SM Starting Material (5-amino-2-methoxypyrimidine) Target TARGET (1) Mono-sulfonamide (N-H acidic) SM->Target Primary Reaction (Kinetic Control) Reagent Reagent (EtSO2Cl + Base) Reagent->Target Bis IMPURITY (2) Bis-sulfonamide (Lipophilic) Target->Bis Over-reaction (Excess Base/Reagent) Hydrolysis IMPURITY (3) Pyrimidinone (Polar/Phenolic) Target->Hydrolysis Acidic Hydrolysis (Loss of OMe)

Figure 1: Reaction landscape highlighting the competitive formation of Bis-sulfonamide (Impurity 2) and Hydrolysis product (Impurity 3).

Analytical Strategy: Orthogonal Differentiation

To guarantee the identity of the target, we employ a "Triad of Confirmation": Retention Time (Lipophilicity), Mass-to-Charge Ratio (Stoichiometry), and Proton Connectivity (NMR).

Comparative Physicochemical Profile[1][2][3]
FeatureTarget (1) Bis-Sulfonamide (2) Pyrimidinone (3)
Structure Mono-substituted (-NH-SO2-Et)Di-substituted (-N(SO2-Et)2)Methoxy hydrolyzed to -OH/C=O
Molecular Weight ~217.2 Da~309.3 Da~203.2 Da
H-Bond Donor YES (Sulfonamide NH)NO (Fully substituted N)YES (Amide/Phenol OH)
Solubility (aq. Base) Soluble (forms salt)Insoluble (precipitates)Soluble
HPLC Elution (C18) IntermediateLate (Hydrophobic)Early (Polar)
1H NMR Differentiation (The Gold Standard)

NMR is the only method that definitively rules out regioisomers and confirms the integration ratio of the ethyl group.

  • Target (1): Shows an exchangeable proton (NH) typically around 10.0–11.0 ppm (DMSO-d6). The ethyl group integration (CH2:CH3) will be 2:3 relative to the pyrimidine ring protons.

  • Bis-Impurity (2): Absence of the NH peak. The ethyl group signals will integrate double (4:6) relative to the pyrimidine ring.[1]

  • Hydrolysis (3): Loss of the characteristic O-Methyl singlet (~3.9 ppm).

Experimental Protocols

Synthesis & Isolation (Optimized for Mono-Selectivity)

Rationale: Using Pyridine as both solvent and base moderates the reaction compared to Et3N, reducing bis-sulfonylation.

  • Setup: Charge a dry flask with 5-amino-2-methoxypyrimidine (1.0 equiv) and anhydrous pyridine (10 vol). Cool to 0°C under N2.[2]

  • Addition: Add ethanesulfonyl chloride (1.1 equiv) dropwise over 30 minutes. Critical: Rapid addition causes local excesses, favoring Impurity 2.

  • Reaction: Stir at 0°C for 1 hour, then warm to 25°C for 4 hours. Monitor by HPLC.

  • Workup (Differentiation Step):

    • Concentrate pyridine.

    • Dissolve residue in 1N NaOH. Target 1 dissolves; Impurity 2 (Bis) remains insoluble.

    • Filter off the insoluble Impurity 2.

    • Acidify the filtrate with 1N HCl to pH 4–5 to precipitate Target 1.

    • Recrystallize from EtOH/Water.

Analytical Method: HPLC-UV-MS

Rationale: A gradient method on a C18 column separates species based on hydrophobicity.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption) and ESI(+) MS.

Expected Results:

  • RT ~2.5 min: Hydrolysis Impurity (Polar).

  • RT ~5.2 min: Target Mono-sulfonamide.

  • RT ~7.8 min: Bis-sulfonamide (Highly retained).

Analytical Decision Tree

DecisionTree Sample Isolated Solid HPLC HPLC-MS Analysis Sample->HPLC CheckMS Check Mass (M+H) HPLC->CheckMS Mass218 m/z = 218 (Target Mass) CheckMS->Mass218 Expected Mass310 m/z = 310 (Bis Mass) CheckMS->Mass310 +92 Da NMR 1H NMR (DMSO-d6) Mass218->NMR FailBis REJECT: Bis-sulfonamide Mass310->FailBis CheckNH NH Proton Present? (10-11 ppm) NMR->CheckNH CheckEt Ethyl Integration CheckNH->CheckEt Yes CheckNH->FailBis No (Bis) Pass CONFIRMED TARGET Mono-sulfonamide CheckEt->Pass 2H (CH2) CheckEt->FailBis 4H (CH2)

Figure 2: Step-by-step logic flow for validating the target molecule against common artifacts.

References

  • Synthesis of Pyrimidinyl Sulfonamides & Bosentan Intermediates Source: DrugFuture. "Bosentan: Structure and Synthesis." URL:[Link] (General reference for pyrimidine sulfonamide scaffolds).

  • Stability of Heteroaromatic Sulfonyl Chlorides Source: ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." URL:[Link]

  • NMR Differentiation of Sulfonamides Source: Royal Society of Chemistry (RSC). "Experimental and theoretical investigation of conformational states... in crystalline sulfonamides." URL:[Link]

Sources

Benchmarking biological activity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Drug Discovery

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties remains a cornerstone of advancing patient outcomes. This guide provides a comprehensive framework for benchmarking the biological activity of a novel investigational compound, N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide (hereafter referred to as INV-SULF-001 ), against established inhibitors of two clinically relevant receptor tyrosine kinases: Anaplastic Lymphoma Kinase (ALK) and Colony-Stimulating Factor 1 Receptor (CSF1R).

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors. We will delve into the scientific rationale for experimental design, provide detailed methodologies for robust in vitro characterization, and present a clear analysis of comparative data.

Introduction: The Rationale for Targeting ALK and CSF1R

Aberrant kinase activity is a well-established driver of oncogenesis. Our investigational compound, INV-SULF-001, a novel sulfonamide derivative, has been designed based on computational modeling suggesting potential interactions with the ATP-binding pockets of both ALK and CSF1R.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various malignancies, most notably non-small cell lung cancer (NSCLC)[1][2][3]. Inhibition of ALK has proven to be a highly effective therapeutic strategy[2][3].

Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage differentiation and survival[4][5]. In the tumor microenvironment, signaling through the CSF1/CSF1R axis can promote the recruitment and polarization of tumor-associated macrophages (TAMs), which contribute to tumor progression, immunosuppression, and metastasis[4][5][6].

Given the distinct yet crucial roles of these two kinases in cancer biology, a dual inhibitor or a highly selective inhibitor for either target could present a significant therapeutic advantage. Therefore, a rigorous head-to-head comparison of INV-SULF-001 with well-characterized inhibitors is imperative.

For this guide, we have selected the following approved drugs as benchmarks:

  • Ceritinib (Zykadia®): A potent and selective second-generation ALK inhibitor used in the treatment of ALK-positive NSCLC[1][7][8][9].

  • Pexidartinib (Turalio®): A selective CSF1R inhibitor approved for the treatment of tenosynovial giant cell tumor, a neoplastic condition driven by CSF1R signaling[4][5][6][10][11][12].

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

Our benchmarking strategy is built upon a tiered approach, moving from direct target engagement in biochemical assays to more physiologically relevant cell-based models. This allows for a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

Caption: Targeted inhibition of ALK and CSF1R signaling pathways.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of a novel kinase inhibitor, INV-SULF-001. By comparing its biochemical and cellular activities against well-established drugs like Ceritinib and Pexidartinib, researchers can make informed decisions about the compound's potential for further development.

Positive results from this initial panel of assays would warrant progression to more complex studies, including:

  • Resistance Profiling: Testing INV-SULF-001 against cell lines harboring known resistance mutations to current ALK or CSF1R inhibitors.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of INV-SULF-001 in relevant mouse xenograft or syngeneic models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the drug's absorption, distribution, metabolism, and excretion, and correlating these properties with target engagement in vivo.

By adhering to a logical, evidence-based workflow, the path from a promising chemical entity to a potential therapeutic candidate can be navigated with greater confidence and scientific rigor.

References

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC. Available at: [Link]

  • Ceritinib - Wikipedia. Available at: [Link]

  • Pexidartinib mechanism of actiona. The proliferation and survival of... - ResearchGate. Available at: [Link]

  • ALK inhibitor - Wikipedia. Available at: [Link]

  • What is the mechanism of Ceritinib? - Patsnap Synapse. Available at: [Link]

  • CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Pexidartinib Hydrochloride - Massive Bio. Available at: [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service - Kinexus Bioinformatics Corporation. Available at: [Link]

  • Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem. Available at: [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Available at: [Link]

  • ceritinib - Cancer Care Ontario. Available at: [Link]

  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC. Available at: [Link]

  • cellular assays for colony-stimulating factor 1 receptor (csf1r). (A)... - ResearchGate. Available at: [Link]

  • Kinase assays IC50 determination - Bio-protocol. Available at: [Link]

  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC. Available at: [Link]

  • Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.